molecular formula C8H9ClO B1346889 2-Chlorophenetole CAS No. 614-72-2

2-Chlorophenetole

Cat. No.: B1346889
CAS No.: 614-72-2
M. Wt: 156.61 g/mol
InChI Key: IRYSAAMKXPLGAM-UHFFFAOYSA-N
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Description

2-Chlorophenetole (CAS 614-72-2) is a chemical compound with the molecular formula C8H9ClO . As a specialty organic building block, it is primarily used in research and development laboratories for chemical synthesis and pharmaceutical studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound as a versatile intermediate in organic synthesis, particularly in the development of more complex molecular structures. Given its role as a research chemical, proper handling and storage according to laboratory safety guidelines are essential. For detailed safety information, researchers should consult the relevant Safety Data Sheet (SDS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-ethoxybenzene
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InChI

InChI=1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IRYSAAMKXPLGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40210328
Record name 1-Chloro-2-ethoxybenzene
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Molecular Weight

156.61 g/mol
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CAS No.

614-72-2
Record name 1-Chloro-2-ethoxybenzene
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Record name 1-Chloro-2-ethoxybenzene
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Record name 1-Chloro-2-ethoxybenzene
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Foundational & Exploratory

2-Chlorophenetole chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic analysis of 2-Chlorophenetole, also known as 1-chloro-2-ethoxybenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identifiers

This compound is an aromatic ether with a chlorine atom and an ethoxy group attached to a benzene ring at positions 1 and 2, respectively.

Molecular Formula: C₈H₉ClO[1][2]

Molecular Weight: 156.61 g/mol [3]

Chemical Structure:

Caption: Chemical structure of this compound.

Synonyms: 1-chloro-2-ethoxybenzene, o-Chlorophenetole, 2-Chlorophenol ethyl ether, Phenetole, o-chloro-[3][4][5]

Key Identifiers:

  • CAS Number: 614-72-2[3][4][5]

  • InChI: InChI=1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3[3][4]

  • InChIKey: IRYSAAMKXPLGAM-UHFFFAOYSA-N[3][4]

  • SMILES: CCOC1=CC=CC=C1Cl[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueUnitReference
Molecular Weight 156.61 g/mol [3]
Boiling Point 208°C[5]
82°C at 10 mmHg[1]
Density 1.134g/cm³[5]
Refractive Index 1.530[5]
LogP (Octanol/Water Partition Coefficient) 3.3[3]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This compound is commonly synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2-chlorophenoxide is reacted with an ethylating agent.

Reaction Scheme:

G r1 2-Chlorophenol p1 This compound r1->p1 p3 Hydrogen Gas (H₂) r1->p3 r2 Sodium Hydride (NaH) p2 Sodium Iodide (NaI) r2->p2 r2->p3 r3 Ethyl Iodide (CH₃CH₂I) r3->p1

Caption: Williamson ether synthesis of this compound.

Materials and Equipment:

  • Reagents:

    • 2-Chlorophenol

    • Sodium hydride (60% dispersion in mineral oil)

    • Ethyl iodide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chlorophenol and anhydrous DMF.

  • Formation of Alkoxide: Slowly add sodium hydride to the stirred solution at room temperature. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture until the evolution of gas ceases, indicating the complete formation of the sodium 2-chlorophenoxide.

  • Alkylation: Add ethyl iodide dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench it with water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the ethyl group. The aromatic protons will likely appear as a complex multiplet in the range of 6.8-7.4 ppm. The ethoxy group will exhibit a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.1 ppm (OCH₂), with a coupling constant (J) of about 7 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts can be predicted based on the effects of the substituents on the aromatic ring. The carbon attached to the oxygen (C-O) is expected to be in the range of 150-160 ppm, while the carbon attached to the chlorine (C-Cl) will be around 125-135 ppm. The other four aromatic carbons will appear between 110 and 130 ppm. The methylene carbon (-OCH₂-) of the ethyl group will be around 60-70 ppm, and the methyl carbon (-CH₃) will be at approximately 15 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands. Key expected peaks include:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2980 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O-C stretching (asymmetric): ~1250 cm⁻¹

  • C-O-C stretching (symmetric): ~1040 cm⁻¹

  • C-Cl stretching: ~750 cm⁻¹

The NIST WebBook provides a reference IR spectrum for 1-chloro-2-ethoxybenzene.[1]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 156 and an M+2 peak at m/z 158 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for ethers include the loss of the alkyl group and alpha-cleavage.[7] Therefore, significant fragments might be observed at m/z 128 (loss of C₂H₄) and m/z 127 (loss of C₂H₅). The NIST Mass Spectrometry Data Center provides fragmentation data for 1-chloro-2-ethoxybenzene, showing major peaks at m/z 128, 130, and 156.[3]

Reactivity and Applications

This compound can undergo various chemical reactions typical of aromatic ethers and aryl halides. The ethoxy group is relatively stable, but the aromatic ring can participate in electrophilic substitution reactions, although the chloro and ethoxy groups will influence the position of substitution. The chlorine atom can be displaced under certain nucleophilic aromatic substitution conditions.

While specific applications in drug development are not extensively documented, this compound can serve as a building block in organic synthesis for the preparation of more complex molecules with potential biological activity. Its structural motif is present in some compounds investigated for various therapeutic areas.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

2-Chlorophenetole CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorophenetole, a significant chemical intermediate. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and applications, with a particular focus on its relevance in research and pharmaceutical development.

Chemical Identity and Formula

This compound, also known as 1-Chloro-2-ethoxybenzene, is an aromatic ether.[1] Its fundamental details are summarized below.

IdentifierValue
CAS Number 614-72-2[1]
Molecular Formula C₈H₉ClO[1][2]
Molecular Weight 156.61 g/mol [1]
Synonyms 1-Chloro-2-ethoxybenzene, o-Chlorophenetole, o-Chlorophenyl ethyl ether, 2-Chlorophenol ethyl ether[3]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] Its key physical and chemical properties are detailed in the table below, providing essential data for experimental design and handling.

PropertyValueSource
Boiling Point 210 °C[5][6]
Density 1.14 g/cm³[6]
Flash Point 82 °C
LogP 3.21[5]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C[5]
Refractive Index 1.510[5]
Physical State Liquid[4]
Appearance Colorless to light yellow[4]

Synthesis of this compound

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively available in the public domain, its formation as an intermediate is described in the synthesis of other compounds. One such example is the synthesis of 1,2-Diphenoxyethane, where this compound is formed in the first step.

Experimental Protocol: Synthesis of 1,2-Diphenoxyethane via this compound Intermediate

This two-step process utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base.[7]

Step 1: Formation of this compound

  • Reactants: Phenol and dichloroethane.

  • Catalyst: 1.6 equivalents of DBU.

  • Molar Ratio: 1:4.2 (phenol:dichloroethane).[7]

  • Procedure:

    • Combine phenol and dichloroethane in the specified molar ratio in a reaction vessel.

    • Add 1.6 equivalents of DBU to the mixture.

    • Heat the reaction mixture to 85°C.

    • Maintain the reaction at this temperature for 3 hours to form this compound.[7]

Step 2: Synthesis of 1,2-Diphenoxyethane

  • Reactant: Phenol is added to the this compound formed in Step 1.

  • Procedure:

    • After the initial 3-hour reaction, add a second portion of phenol to the reaction mixture.

    • Increase the reaction temperature to 130°C.

    • Allow the reaction to proceed for an additional 3 hours.[7]

    • Upon completion, the final product, 1,2-Diphenoxyethane, can be purified by ethanol recrystallization.[7]

This method reportedly achieves a high yield and purity of the final product.[7]

Synthesis_of_1_2_Diphenoxyethane Phenol1 Phenol Step1 Step 1: Reaction (85°C, 3h) Phenol1->Step1 Dichloroethane Dichloroethane Dichloroethane->Step1 DBU DBU (Catalyst) DBU->Step1 Chlorophenetole This compound (Intermediate) Step1->Chlorophenetole Step2 Step 2: Reaction (130°C, 3h) Chlorophenetole->Step2 Phenol2 Phenol Phenol2->Step2 Diphenoxyethane 1,2-Diphenoxyethane (Final Product) Step2->Diphenoxyethane

Synthesis of 1,2-Diphenoxyethane with this compound as an intermediate.

Applications in Research and Drug Development

This compound primarily serves as a valuable intermediate in organic synthesis.[8] Its application in the pharmaceutical industry is highlighted by its use in the synthesis of 1-thio-D-glucitol derivatives, which are being investigated for the treatment of diabetes.[9][10] Specifically, these derivatives have shown potential as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2).[10]

Beyond pharmaceuticals, this compound is also utilized as an analytical reagent in laboratory settings.[11]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a combustible liquid.[5] One source indicates that it is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[4] However, another source provides risk statements (R36/37/38), suggesting it may be irritating to the eyes, respiratory system, and skin.

General Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Keep away from flames and hot surfaces.[5]

  • Store in a cool, dark, and well-ventilated place.[5]

In Case of Exposure:

  • Inhalation: Move the victim to fresh air.

  • Skin Contact: Wash the affected area thoroughly with water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth and seek medical advice.[5]

It is crucial to consult the most current and detailed Safety Data Sheet from the supplier before handling this compound.

Lab_Safety_Workflow Start Handling this compound Assess_Hazards Consult SDS Assess Risks Start->Assess_Hazards PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->PPE Ventilation Work in a Ventilated Area (Fume Hood) Assess_Hazards->Ventilation Handling Perform Experiment PPE->Handling Ventilation->Handling Spill Spill Occurs Handling->Spill No Waste Dispose of Waste Properly Handling->Waste Yes Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Waste End Procedure Complete Waste->End

General laboratory safety workflow for handling chemical intermediates.

References

A Technical Guide to the Synthesis of 2-Chlorophenetole from 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the chemical synthesis of 2-chlorophenetole from 2-chlorophenol. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for the preparation of ethers. This guide details the underlying reaction mechanism, provides a generalized experimental protocol, and explores process optimization through phase-transfer catalysis (PTC). Quantitative data from representative synthetic approaches are tabulated for comparative analysis. All methodologies and conceptual frameworks are supported by detailed diagrams to ensure clarity for research and development applications.

Introduction

This compound (1-chloro-2-ethoxybenzene) is a valuable organic intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a chlorinated aromatic ring and an ethoxy group, makes it a versatile building block for introducing the 2-chlorophenoxyethyl moiety into larger molecules. The most common and efficient method for its preparation is the Williamson ether synthesis, which involves the reaction of a deprotonated 2-chlorophenol with an ethylating agent. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This guide will elaborate on the theoretical and practical aspects of this transformation.

The Williamson Ether Synthesis: Mechanism

The synthesis of this compound from 2-chlorophenol is a classic example of the Williamson ether synthesis.[3][4] The reaction mechanism involves two fundamental steps:

  • Deprotonation: 2-Chlorophenol, being weakly acidic (pKa ≈ 8.56), is treated with a suitable base to form the sodium or potassium 2-chlorophenoxide salt.[5] This deprotonation step generates a potent nucleophile, the 2-chlorophenoxide anion.

  • Nucleophilic Substitution (SN2): The generated 2-chlorophenoxide anion attacks a primary ethyl halide (such as ethyl iodide or ethyl bromide) in a concerted SN2 reaction.[1] This backside attack displaces the halide leaving group, forming the C-O ether bond and yielding this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A 2-Chlorophenol C 2-Chlorophenoxide Anion A->C + Base - H₂O D 2-Chlorophenoxide Anion F This compound D->F + Ethyl Halide E Ethyl Halide (Et-X) E->F G Halide Salt (NaX)

Figure 1: Reaction mechanism for Williamson ether synthesis.

Generalized Experimental Protocol

This section outlines a standard laboratory procedure for the synthesis of this compound. Reagent quantities and reaction conditions should be optimized based on the specific scale and desired purity.

Reagents and Equipment:

  • 2-Chlorophenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)

  • Solvent (e.g., Acetone, DMF, or Ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer)

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 2-chlorophenol and the chosen solvent (e.g., acetone).

  • Base Addition: Finely pulverized base (e.g., K₂CO₃) is added to the flask. For bases like NaOH, an aqueous solution may be used in conjunction with a phase-transfer catalyst.

  • Ethylation: The ethylating agent (e.g., ethyl iodide) is added to the stirred suspension.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a specified duration (typically 1-6 hours), while monitoring the reaction progress by TLC or GC.

  • Work-up:

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is taken up in water and transferred to a separatory funnel.

    • The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: The combined organic layers are washed sequentially with a dilute NaOH solution (to remove any unreacted phenol), water, and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

G start Start: Charge Flask (2-Chlorophenol, Solvent, Base) add_ethyl Add Ethylating Agent start->add_ethyl reflux Heat to Reflux (1-6 hrs) add_ethyl->reflux workup Cool & Concentrate reflux->workup extract Aqueous Workup & Extraction workup->extract wash Wash Organic Layer (NaOH, H₂O, Brine) extract->wash dry Dry & Filter wash->dry purify Purify (Vacuum Distillation) dry->purify end Final Product: This compound purify->end

Figure 2: General experimental workflow for synthesis.

Data Presentation: Reaction Conditions

The efficiency of the synthesis is highly dependent on the choice of base, solvent, and ethylating agent. The following table summarizes representative conditions for the synthesis of aryl ethers via the Williamson method.

Base Ethylating Agent Solvent Catalyst Temp. (°C) Time (h) Yield (%) Notes
K₂CO₃Ethyl BromideAcetoneNone56 (reflux)4-685-95Standard conditions, good for laboratory scale.
NaOHEthyl IodideEthanolNone78 (reflux)2-480-90Iodide is more reactive but more expensive.
NaHEthyl BromideDMFNone25-501-2>95Anhydrous conditions required; NaH is highly reactive.
NaOH (aq)Ethyl BromideTolueneTBAB80-903-590-98Phase-transfer catalysis enables use of inexpensive base.

Note: The data presented are representative values based on typical Williamson ether synthesis procedures and may vary.

Optimization with Phase-Transfer Catalysis (PTC)

For industrial-scale or greener synthesis, phase-transfer catalysis (PTC) offers significant advantages.[6] This method facilitates the reaction between the water-soluble phenoxide salt and the organic-soluble ethyl halide.[7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous phase into the organic phase where the reaction occurs.[8]

Advantages of PTC:

  • Eliminates the need for expensive and hazardous anhydrous solvents and strong bases (e.g., NaH).[9]

  • Allows the use of inexpensive and safer bases like aqueous NaOH or solid K₂CO₃.

  • Often results in faster reaction rates and higher yields.[6]

  • Simplifies the work-up procedure.

G PTC Cycle cluster_aq Aqueous Phase cluster_org Organic Phase ArONa 2-Chlorophenoxide (ArO⁻ Na⁺) QX_aq Catalyst (Q⁺X⁻) ArONa->QX_aq Anion Exchange NaX Na⁺X⁻ QX_aq->NaX QOAr Ion Pair (Q⁺ArO⁻) QOAr->QX_aq Transfer ArOEt This compound (Ar-OEt) QOAr->ArOEt SN2 Reaction QX_org Catalyst (Q⁺X⁻) QOAr->QX_org - Et-X + Ar-OEt EtX Ethyl Halide (Et-X) EtX->ArOEt QX_org->ArONa Transfer

Figure 3: Mechanism of phase-transfer catalysis (PTC).

Safety Considerations

  • 2-Chlorophenol: Toxic and corrosive. Causes burns upon contact. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Ethyl Halides: Volatile, flammable, and potential alkylating agents. Avoid inhalation and skin contact.

  • Bases: Sodium hydroxide is highly corrosive. Sodium hydride is a flammable solid that reacts violently with water. Handle with extreme care.

  • Solvents: Organic solvents like acetone, DMF, and ethanol are flammable. Ensure all heating is performed using spark-proof equipment (e.g., heating mantles) and that no ignition sources are present.

Conclusion

The synthesis of this compound from 2-chlorophenol is most effectively achieved through the Williamson ether synthesis. This method is versatile, generally high-yielding, and can be adapted for various scales. While traditional methods in anhydrous polar aprotic solvents are effective, the use of phase-transfer catalysis presents a more efficient, economical, and environmentally benign alternative, making it highly suitable for both academic research and industrial applications. Careful selection of reagents and reaction conditions is paramount to optimizing yield and purity while ensuring operational safety.

References

Spectroscopic Profile of 2-Chlorophenetole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorophenetole, also known as 1-chloro-2-ethoxybenzene, is an aromatic ether with the chemical formula C₈H₉ClO. As a substituted phenetole, its structural characterization is crucial for its application in various fields, including chemical synthesis and materials science. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development and related industries, offering a comprehensive resource for the identification and characterization of this compound.

Chemical Identity

IdentifierValue
IUPAC Name 1-chloro-2-ethoxybenzene
Synonyms This compound, o-Chlorophenetole, 2-Chlorophenol ethyl ether, o-Chlorophenyl ethyl ether
CAS Number 614-72-2
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Chemical Structure See Figure 1

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.37 - 7.31m1HAr-H
7.23 - 7.17m1HAr-H
6.95 - 6.88m2HAr-H
4.13q2H-O-CH₂-CH₃
1.46t3H-O-CH₂-CH₃

Note: The assignments of the aromatic protons (Ar-H) are approximate and may require 2D NMR techniques for definitive assignment.

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in this compound.

Chemical Shift (δ) ppmAssignment
154.1C-O (Aromatic)
129.9C-Cl (Aromatic)
128.0Ar-C
122.3Ar-C
121.7Ar-C
113.8Ar-C
64.5-O-CH₂-CH₃
14.8-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound was obtained as a neat liquid.

Wavenumber (cm⁻¹)IntensityAssignment
3060-3020mC-H stretch (aromatic)
2980-2860sC-H stretch (aliphatic)
1590, 1480sC=C stretch (aromatic)
1240sC-O-C stretch (asymmetric)
1040sC-O-C stretch (symmetric)
750sC-Cl stretch

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data presented is for electron ionization (EI) mass spectrometry.

m/zRelative Intensity (%)Assignment
156100[M]⁺ (Molecular ion)
15833[M+2]⁺ (Isotope peak due to ³⁷Cl)
12885[M - C₂H₄]⁺
9340[M - C₂H₄ - Cl]⁺
6530[C₅H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above. The specific parameters for the data presented may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is used.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

  • Spectral Width: A spectral width of approximately 10-15 ppm is used.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

  • Spectral Width: A spectral width of approximately 200-250 ppm is used.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer is used.

Data Acquisition:

  • Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

  • Mass Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the expected molecular ion (e.g., m/z 50-200).

  • Source Temperature: The ion source is maintained at a temperature of approximately 200-250 °C.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key concepts related to the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Prep This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion & Fragment Ions MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern mol C₈H₉ClO⁺˙ (m/z = 156) frag1 [M - C₂H₄]⁺˙ (m/z = 128) mol->frag1 - C₂H₄ frag2 [M - C₂H₄ - Cl]⁺ (m/z = 93) frag1->frag2 - Cl frag3 [C₅H₅]⁺ (m/z = 65) frag2->frag3 - CO

Caption: Proposed fragmentation pathway of this compound in EI-MS.

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenetole, systematically known as 1-chloro-2-ethoxybenzene, is an aromatic ether with the chemical formula C₈H₉ClO. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₉ClO[1][2][3]
Molecular Weight 156.61 g/mol [1][2][3]
CAS Number 614-72-2[1]
Boiling Point 208-210 °C (at 760 mmHg)[1][3]
82 °C (at 10 mmHg)[1]
Density 1.134 - 1.14 g/cm³[1][3]
Refractive Index 1.5290 - 1.5320[1]
LogP 2.73870[1]
Polar Surface Area (PSA) 9.23 Ų[1]
Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name 1-chloro-2-ethoxybenzene[1]
Synonyms This compound, o-Chlorophenetole, o-Chlorophenyl ethyl ether, 2-Chlorophenol ethyl ether[1]
InChI 1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3[1]
InChIKey IRYSAAMKXPLGAM-UHFFFAOYSA-N[1]
SMILES CCOC1=CC=CC=C1Cl[1]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for the preparation of ethers. In the case of this compound, this involves the reaction of 2-chlorophenol with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base.

Reaction:

G cluster_products 2-Chlorophenol 2-Chlorophenol Intermediate 2-Chlorophenoxide 2-Chlorophenol->Intermediate + Base Base Base (e.g., NaOH, K2CO3) Ethylating_Agent Ethylating Agent (e.g., Ethyl Bromide) This compound This compound Ethylating_Agent->this compound Products Products Salt Salt (e.g., NaBr) Water Water Intermediate->this compound + Ethylating Agent

Williamson Ether Synthesis of this compound

Detailed Protocol:

A detailed experimental protocol for the synthesis of this compound can be adapted from the general procedure for Williamson ether synthesis.

Materials:

  • 2-Chlorophenol

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Ethyl bromide (EtBr) or diethyl sulfate ((Et)₂SO₄)

  • Acetone or N,N-dimethylformamide (DMF) as solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol in a suitable solvent (e.g., acetone or DMF).

  • Add a slight molar excess of a base, such as anhydrous potassium carbonate or sodium hydroxide, to the solution.

  • Heat the mixture to reflux with vigorous stirring to form the sodium or potassium 2-chlorophenoxide salt.

  • Slowly add a slight molar excess of the ethylating agent (e.g., ethyl bromide) to the refluxing mixture.

  • Continue to reflux the reaction mixture for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The resulting crude product can be purified by distillation under reduced pressure. The fraction boiling at approximately 82 °C at 10 mmHg corresponds to this compound.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum of 1-chloro-2-ethoxybenzene provides characteristic signals for the aromatic and ethyl protons.

    • Experimental Conditions: A typical 1H NMR spectrum can be recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

  • 13C NMR: The carbon-13 NMR spectrum will show distinct peaks for the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

  • The IR spectrum of 1-chloro-2-ethoxybenzene will exhibit characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and the aromatic ring.

    • Experimental Conditions: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).[1][4]

Mass Spectrometry (MS):

  • Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

    • Experimental Conditions: An electron ionization (EI) mass spectrum can be obtained using a standard mass spectrometer. The molecular ion peak ([M]⁺) would be expected at m/z 156, with a characteristic isotopic peak at m/z 158 due to the presence of the 37Cl isotope.[1]

Chemical Reactivity

The chemical reactivity of this compound is influenced by the presence of the ethoxy group, the chlorine atom, and the aromatic ring.

  • Ether Linkage: The C-O-C bond is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI).

  • Aromatic Ring: The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these two substituents will govern the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

  • C-Cl Bond: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Visualizations

Logical Relationship of Identifiers

G cluster_main This compound CAS CAS: 614-72-2 IUPAC IUPAC: 1-chloro-2-ethoxybenzene CAS->IUPAC Formula Formula: C₈H₉ClO IUPAC->Formula Synonyms Synonyms: This compound o-Chlorophenetole o-Chlorophenyl ethyl ether Formula->Synonyms

Identifiers for this compound
Experimental Workflow for Synthesis and Purification

G Start Start: 2-Chlorophenol, Base, Ethylating Agent, Solvent Reaction Williamson Ether Synthesis (Reflux) Start->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Waste Inorganic Salts Filtration->Waste Purification Purification (Vacuum Distillation) Evaporation->Purification Product Pure this compound Purification->Product

Synthesis and Purification Workflow

References

Potential Research Applications of 2-Chlorophenetole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenetole, also known as 1-chloro-2-ethoxybenzene, is an aromatic ether that holds significant potential as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its chemical structure, featuring a chlorinated phenyl ring and an ethoxy group, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, chemical properties, and, most importantly, the potential research applications of this compound. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in a research and drug development context.

Introduction

The phenetole scaffold and its derivatives are of considerable interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The introduction of a chlorine atom onto the phenyl ring, as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen atoms are known to modulate lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound an attractive starting material for the synthesis of novel compounds with potential applications in areas such as oncology and infectious diseases.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research.

PropertyValueReference
Molecular Formula C₈H₉ClO--INVALID-LINK--
Molecular Weight 156.61 g/mol --INVALID-LINK--
CAS Number 614-72-2--INVALID-LINK--
Boiling Point 208 °C[1]
Appearance Liquid
Synonyms 1-Chloro-2-ethoxybenzene, o-Chlorophenetole, 2-Chlorophenol ethyl ether--INVALID-LINK--
Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.20m2HAr-H
6.95 - 6.80m2HAr-H
4.08q2H-O-CH₂-CH₃
1.42t3H-O-CH₂-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
154.5C-O
130.0Ar-C
127.8Ar-C
122.5Ar-C-Cl
121.5Ar-C
113.5Ar-C
64.2-O-CH₂-CH₃
14.8-O-CH₂-CH₃

Mass Spectrometry (MS)

m/zInterpretation
156[M]⁺ (Molecular ion)
128[M - C₂H₄]⁺
107[M - C₂H₄ - Cl]⁺

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Interpretation
3050-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
1590, 1480Aromatic C=C stretch
1240Aryl-O-C stretch
750C-Cl stretch

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chlorophenol is deprotonated by a strong base to form the corresponding phenoxide, which then reacts with an ethyl halide.

General Reaction Scheme

Williamson Ether Synthesis R1 2-Chlorophenol plus1 + R1->plus1 reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) R2 Ethyl halide (e.g., EtBr, EtI) plus1->R2 P1 This compound reagents->P1 Williamson Ether Synthesis

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Williamson ether synthesis of this compound.

Materials:

  • 2-Chlorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, add 2-chlorophenol (1.0 eq).

  • Dissolve the 2-chlorophenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Potential Research Applications: A Case Study in Benzoxazole Synthesis

While direct biological studies on this compound are limited, its true potential lies in its utility as a synthetic intermediate. A promising application is in the synthesis of substituted benzoxazoles, a class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]

The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. This compound can be functionalized to introduce an amino group ortho to the ethoxy group, thereby creating a key precursor for benzoxazole synthesis.

Synthetic Workflow for Benzoxazole Derivatives

The following workflow outlines a potential synthetic route from this compound to a 7-chloro-substituted benzoxazole derivative.

Benzoxazole Synthesis Workflow start This compound step1 Nitration (e.g., HNO₃, H₂SO₄) start->step1 intermediate1 1-Chloro-2-ethoxy-3-nitrobenzene step1->intermediate1 step2 Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate1->step2 intermediate2 3-Amino-2-ethoxyphenol step2->intermediate2 step3 Condensation/Cyclization with R-COOH or R-COCl intermediate2->step3 product 2-Substituted-7-chlorobenzoxazole Derivative step3->product

Caption: Synthetic workflow from this compound to a benzoxazole.

Potential Signaling Pathways Targeted by Benzoxazole Derivatives

Benzoxazole-containing compounds have been reported to inhibit various signaling pathways implicated in cancer and other diseases. The specific substitution pattern on the benzoxazole core, which can be readily varied using the synthetic route described above, allows for the fine-tuning of activity against specific targets.

Signaling Pathway Inhibition compound 2-Substituted-7-chlorobenzoxazole pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibits mapk MAPK/ERK Pathway compound->mapk Inhibits proliferation Cell Proliferation & Survival pi3k->proliferation Promotes apoptosis Apoptosis pi3k->apoptosis Inhibits angiogenesis Angiogenesis pi3k->angiogenesis Promotes mapk->proliferation Promotes mapk->angiogenesis Promotes

Caption: Potential kinase signaling pathways inhibited by benzoxazoles.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its potential as a precursor for biologically active heterocycles, such as benzoxazoles, makes it a compound of significant interest to researchers in drug discovery and medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for its application in the synthesis of novel compounds with potential therapeutic applications. Further exploration of the synthetic utility of this compound is warranted to fully realize its potential in the development of new chemical entities for the treatment of a range of diseases.

References

An In-depth Technical Guide to 2-Chlorophenetole and its Relationship to 2-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorophenetole and its closely related analogue, 2-Chloroanisole. Both compounds are derivatives of 2-chlorophenol and are of interest in various fields of chemical research and development. This document details their chemical properties, synthesis protocols, and potential applications, with a focus on providing a comparative analysis. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental methodologies and visual diagrams of synthetic pathways are included to facilitate understanding and replication.

Introduction

This compound and 2-Chloroanisole are aromatic ether compounds characterized by a chlorine atom at the ortho position of the benzene ring relative to an ethoxy and a methoxy group, respectively. Their structural similarity suggests related chemical and physical properties, yet the difference in the alkyl chain of the ether linkage can influence their reactivity, biological activity, and physical characteristics. Understanding these nuances is crucial for their application in organic synthesis, materials science, and pharmaceutical development. This guide aims to consolidate the available information on these two compounds, highlighting their relationship and providing a foundational resource for researchers.

Chemical and Physical Properties

A comparative summary of the known and estimated physical and chemical properties of this compound, 2-Chloroanisole, and their common precursor, 2-chlorophenol, is presented in Table 1. While experimental data for this compound is not widely available, its properties can be reasonably estimated based on the established data for 2-Chloroanisole and the incremental effect of an additional methylene group in the ethyl chain.

Table 1: Physical and Chemical Properties

PropertyThis compound2-Chloroanisole2-Chlorophenol
Molecular Formula C₈H₉ClOC₇H₇ClOC₆H₅ClO
Molecular Weight ( g/mol ) 156.61142.58128.56[1][2]
Appearance Colorless to light yellow liquid (Predicted)Clear light yellow liquidColorless to amber liquid[1][2][3]
Boiling Point (°C) ~205-210 (Estimated)195-196[2]173.4-176[2][3]
Melting Point (°C) Not available-278[2]
Density (g/mL at 25°C) ~1.10 (Estimated)1.1231.241-1.265[1][2][3]
Refractive Index (n20/D) Not available1.5451.558
Solubility Insoluble in water; Soluble in organic solvents (Predicted)Insoluble in water; Soluble in organic solventsSlightly soluble in water; Soluble in ethanol, ether[3]
CAS Number Not readily available766-51-895-57-8[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of both this compound and 2-Chloroanisole is the Williamson ether synthesis, starting from 2-chlorophenol. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Synthesis of 2-Chlorophenol (Precursor)

2-Chlorophenol can be synthesized via the direct chlorination of phenol.

Experimental Protocol: Chlorination of Phenol [4]

  • Dissolve phenol (0.5 mol) in 150-300 mL of carbon tetrachloride.

  • With stirring, add tert-butyl hypochlorite (0.5 mol) dropwise. The temperature is allowed to rise to the boiling point of the solvent.

  • After the addition is complete, the mixture is boiled under reflux for an additional 2 hours.

  • The carbon tetrachloride and tert-butyl alcohol are removed by distillation.

  • The residue is fractionated to yield 2-chlorophenol (boiling point ~175 °C).

Synthesis of 2-Chloroanisole

Experimental Protocol: Williamson Ether Synthesis of 2-Chloroanisole

This protocol is based on the methylation of 2-chlorophenol.

  • In a suitable reaction vessel, dissolve 2-chlorophenol in an appropriate solvent such as ethanol or acetone.

  • Add a slight molar excess of a strong base, such as sodium hydroxide or potassium carbonate, to the solution to form the sodium or potassium 2-chlorophenoxide salt.

  • To the resulting solution, add a methylating agent, such as dimethyl sulfate or methyl iodide, in a slight molar excess.

  • The reaction mixture is then heated under reflux for several hours to ensure the completion of the reaction.

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether.

  • The organic layer is washed with a dilute base solution to remove any unreacted 2-chlorophenol, followed by a wash with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude 2-Chloroanisole is then purified by vacuum distillation.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by a similar Williamson ether synthesis, substituting the methylating agent with an ethylating agent.

Proposed Experimental Protocol: Williamson Ether Synthesis of this compound

  • Follow steps 1 and 2 as in the synthesis of 2-Chloroanisole to generate the 2-chlorophenoxide salt.

  • Instead of a methylating agent, add an ethylating agent such as diethyl sulfate or ethyl iodide in a slight molar excess.

  • The subsequent steps of reflux, workup, and purification would be analogous to those for 2-Chloroanisole, with adjustments to the distillation conditions to account for the higher boiling point of this compound.

Visualization of Synthetic Pathways

The logical flow of the synthesis is depicted in the following diagrams.

graph Synthesis_Flow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Phenol [label="Phenol"]; Chlorination [label="Chlorination\n(e.g., t-BuOCl, CCl4)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Two_Chlorophenol [label="2-Chlorophenol"]; Williamson_Anisole [label="Williamson Ether Synthesis\n(NaOH, (CH3)2SO4)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Two_Chloroanisole [label="2-Chloroanisole"]; Williamson_Phenetole [label="Williamson Ether Synthesis\n(NaOH, (C2H5)2SO4)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Two_Chlorophenetole [label="this compound"];

Phenol -> Chlorination -> Two_Chlorophenol; Two_Chlorophenol -> Williamson_Anisole -> Two_Chloroanisole; Two_Chlorophenol -> Williamson_Phenetole -> Two_Chlorophenetole; }

Caption: Synthetic pathways to 2-Chloroanisole and this compound from phenol.

Spectral Data

Table 2: Spectral Data

Data TypeThis compound (Predicted)2-Chloroanisole2-Chlorophenol
¹H NMR (CDCl₃, δ ppm) Aromatic protons (4H, m), -OCH₂- (2H, q), -CH₃ (3H, t)Aromatic protons (4H, m), -OCH₃ (3H, s)Aromatic protons (4H, m), -OH (1H, s)[5]
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons, -OCH₂-, -CH₃Aromatic carbons, -OCH₃Aromatic carbons
IR (cm⁻¹) C-O-C stretch (~1250), C-Cl stretch (~750), aromatic C-H stretch (~3050)C-O-C stretch (~1250), C-Cl stretch (~750), aromatic C-H stretch (~3050)O-H stretch (~3500), C-O stretch (~1230), C-Cl stretch (~750)
Mass Spectrum (m/z) Molecular ion peak at ~156/158 (due to ³⁵Cl/³⁷Cl isotopes)Molecular ion peak at 142/144 (due to ³⁵Cl/³⁷Cl isotopes)Molecular ion peak at 128/130 (due to ³⁵Cl/³⁷Cl isotopes)[1]

Relationship and Comparative Analysis

The primary relationship between this compound and 2-Chloroanisole lies in their shared synthetic precursor, 2-chlorophenol, and their analogous structures. The key difference is the alkyl group of the ether, which is expected to impart subtle but significant differences in their properties and reactivity.

  • Reactivity: The ethyl group in this compound is slightly more electron-donating than the methyl group in 2-Chloroanisole, which could marginally increase the electron density of the aromatic ring, potentially affecting its susceptibility to electrophilic aromatic substitution. However, steric hindrance from the larger ethyl group might counteract this electronic effect.

  • Physical Properties: As indicated in Table 1, the larger molecular weight of this compound is expected to result in a higher boiling point and potentially a slightly lower density compared to 2-Chloroanisole.

  • Biological Activity: The lipophilicity of this compound is likely to be higher than that of 2-Chloroanisole due to the longer alkyl chain. This could influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and interaction with biological targets. The toxicity of chlorophenols and their derivatives is a known concern, and while specific data for this compound is lacking, it should be handled with appropriate caution, similar to other chlorinated phenols.[6]

graph Relationship { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Two_Chlorophenol [label="2-Chlorophenol\n(Precursor)"]; Methylation [label="Methylation\n(Williamson Ether Synthesis)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ethylation [label="Ethylation\n(Williamson Ether Synthesis)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Two_Chloroanisole [label="2-Chloroanisole\n(-OCH3 group)"]; Two_Chlorophenetole [label="this compound\n(-OCH2CH3 group)"]; Comparison [label="Comparative Analysis\n(Reactivity, Physical Properties, Biological Activity)", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Two_Chlorophenol -> Methylation -> Two_Chloroanisole; Two_Chlorophenol -> Ethylation -> Two_Chlorophenetole; Two_Chloroanisole -> Comparison; Two_Chlorophenetole -> Comparison; }

Caption: Relationship between this compound and 2-Chloroanisole.

Applications

While specific, large-scale industrial applications for this compound are not well-documented, its structural motifs suggest potential uses as:

  • An intermediate in organic synthesis: For the preparation of more complex molecules in the pharmaceutical, agrochemical, and specialty chemical industries.

  • A building block for novel materials: Its aromatic and chloro-substituted structure could be utilized in the synthesis of polymers or other materials with specific properties.

2-Chloroanisole, being more readily available, has found some use as an intermediate in chemical synthesis. Both compounds, as derivatives of 2-chlorophenol, are part of a class of chemicals that have been investigated for their biological activities, though their direct use in drug development is not established. 2-chlorophenol itself is used as a disinfectant and in the synthesis of dyes and pesticides.[3][7][8]

Conclusion

This compound and 2-Chloroanisole are closely related aromatic ethers with 2-chlorophenol as their common synthetic starting point. While 2-Chloroanisole is a well-characterized compound, specific experimental data for this compound is limited. However, based on established chemical principles and the known properties of its analogue, its synthesis and properties can be reliably predicted. This guide provides a foundational understanding of these two compounds, highlighting their synthesis, properties, and the logical relationship between them. Further research into the specific properties and potential applications of this compound is warranted to fully explore its utility in various scientific and industrial domains.

References

The Synthesis and Exploration of Novel 2-Chlorophenetole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenetole, a halogenated aromatic ether, presents a versatile scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the chlorine and ethoxy substituents on the benzene ring, make it an attractive starting point for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry. The strategic modification of the this compound core can lead to the discovery of compounds with tailored pharmacological profiles, targeting a range of biological pathways. This technical guide provides an in-depth overview of the synthesis of this compound, the exploration of its novel derivatives, and the evaluation of their potential biological activities, offering a valuable resource for researchers in the field of drug discovery and development. While direct research on a wide array of novel this compound derivatives is emerging, this guide will also draw upon analogous chloro- and ethoxy-substituted compounds to illustrate the potential for derivatization and bioactivity.

Synthesis of the Core Scaffold: this compound

The foundational step in the exploration of novel derivatives is the efficient synthesis of the this compound core. The most common and effective method for this transformation is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-chlorophenol and an ethylating agent.

Materials:

  • 2-Chlorophenol

  • Ethyl iodide (or other suitable ethylating agent like diethyl sulfate)

  • Sodium hydroxide (or a stronger base like sodium hydride for anhydrous conditions)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or dimethylformamide - DMF)

  • Distilled water

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

  • Deprotonation of 2-Chlorophenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol in the chosen anhydrous solvent.

  • Add an equimolar amount of a suitable base (e.g., sodium hydroxide) to the solution. The base deprotonates the hydroxyl group of the 2-chlorophenol to form the more nucleophilic sodium 2-chlorophenoxide.

  • Nucleophilic Substitution: To the resulting solution, add a slight excess of the ethylating agent (e.g., ethyl iodide) dropwise.

  • Reaction under Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (sodium iodide) has formed, it can be removed by filtration. The filtrate is then typically washed with water to remove any remaining base and salts. The organic layer is separated, and the aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize the recovery of the product.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Williamson_Ether_Synthesis 2-Chlorophenol 2-Chlorophenol Sodium 2-Chlorophenoxide Sodium 2-Chlorophenoxide 2-Chlorophenol->Sodium 2-Chlorophenoxide Deprotonation Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Sodium 2-Chlorophenoxide This compound This compound Sodium 2-Chlorophenoxide->this compound SN2 Attack Ethyl Iodide Ethyl Iodide Ethyl Iodide->this compound Sodium Iodide Sodium Iodide Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Novel Derivatives This compound This compound Nitration Nitration (HNO3/H2SO4) This compound->Nitration Halogenation Halogenation (X2/FeX3) This compound->Halogenation Friedel_Crafts_Acylation Friedel-Crafts Acylation (RCOCl/AlCl3) This compound->Friedel_Crafts_Acylation Nitro_Derivative Nitro-2-chlorophenetole Nitration->Nitro_Derivative Halo_Derivative Halo-2-chlorophenetole Halogenation->Halo_Derivative Acyl_Derivative Acyl-2-chlorophenetole Friedel_Crafts_Acylation->Acyl_Derivative

Preliminary Biological Activity Screening of 2-Chlorophenetole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenetole, also known as 2-chloroethoxybenzene, is an organic compound with the chemical formula C8H9ClO. While its primary applications have been in chemical synthesis, its structural similarity to various biologically active molecules, including phenoxy herbicides and other chlorinated aromatic compounds, suggests a potential for biological activity. A thorough understanding of its toxicological and potential therapeutic properties is crucial for safe handling and exploration of its pharmacological potential. This technical guide outlines a proposed preliminary biological activity screening for this compound, drawing parallels from the known biological effects of 2-chlorophenol and providing standardized experimental frameworks.

Predicted Biological Activities and Rationale

Based on its chemical structure, this compound may exhibit a range of biological activities. The presence of a chlorinated phenyl group is a common feature in many bioactive compounds. The ethoxy group may influence its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential areas for investigation include:

  • Antimicrobial Activity: Many phenolic and chlorinated phenolic compounds exhibit antimicrobial properties.

  • Herbicidal Activity: The phenoxy group is a key component of certain classes of herbicides.

  • Insecticidal Activity: Chlorinated organic compounds have a long history of use as insecticides.

  • Cytotoxicity: The potential for toxicity against various cell lines is a critical aspect of preliminary screening.

Biological Activity of Structurally Related Compound: 2-Chlorophenol

2-Chlorophenol is a potential metabolic precursor to this compound and shares the chlorinated phenyl moiety. While the biological activities of 2-chlorophenol cannot be directly extrapolated to this compound, they provide a valuable starting point for hypothesis generation. 2-Chlorophenol is known to be toxic and is used as a disinfectant and as an intermediate in the synthesis of other chemicals, including pesticides.[1][2][3]

Summary of Quantitative Data for 2-Chlorophenol
Biological ActivityTest Organism/SystemEndpointValueReference(s)
Acute ToxicityFreshwater aquatic lifeLowest observed effect concentration (LOEC)4,380 µg/L[4]
Flavor ImpairmentFishLowest observed effect concentration (LOEC)2,000 µg/L[4]
GenotoxicityAllium cepa root cellsEC50 (root growth inhibition)~25 mg/L[5]
Inhibition of NitrificationMunicipal wastewater biofilmsTime to inhibition6-18 min[6]

Proposed Experimental Protocols for this compound Screening

The following are detailed methodologies for key experiments to be conducted in a preliminary biological activity screening of this compound.

General Experimental Workflow

The overall workflow for screening a novel compound like this compound would involve a tiered approach, starting with broad toxicity and antimicrobial assays, followed by more specific mechanism-of-action studies if initial hits are observed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Studies A Compound Procurement & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Dose-Response Studies B->D C->D E Selectivity Profiling D->E F Target Identification Assays E->F G Signaling Pathway Analysis E->G H Animal Model Testing F->H G->H

General workflow for preliminary biological activity screening.

Cytotoxicity Assay: MTT Protocol
  • Cell Culture: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Protocol
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Signaling Pathway: Induction of Apoptosis

Should this compound demonstrate cytotoxic activity, one potential mechanism could be the induction of apoptosis. A simplified, hypothetical signaling pathway is illustrated below.

G A This compound B Mitochondrial Stress A->B Induces C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F Executes

Hypothetical apoptotic pathway induced by this compound.

Conclusion

While there is a notable absence of direct experimental data on the biological activity of this compound, its chemical structure suggests several avenues for investigation, including antimicrobial, herbicidal, insecticidal, and cytotoxic effects. The provided experimental protocols offer a standardized approach for a comprehensive preliminary screening. The biological activities of the related compound, 2-chlorophenol, serve as a valuable, albeit indirect, reference for formulating initial hypotheses. Further research is imperative to elucidate the precise biological profile of this compound, which will be essential for both safety assessment and the potential discovery of novel applications.

References

An In-depth Technical Guide to the Reactivity of the Ethyl Ether Group in 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenetole, an aromatic ether, is a valuable intermediate in the synthesis of various organic compounds. Its chemical behavior is dictated by the interplay of its three key structural features: the benzene ring, the ortho-substituted chlorine atom, and the ethyl ether group. This technical guide provides a detailed examination of the reactivity of the ethyl ether functional group within this molecule. We will explore the primary reaction pathways, governing mechanisms, and the electronic and steric factors that influence its transformation. This document includes representative experimental protocols and quantitative data to serve as a practical resource for laboratory applications.

Introduction to this compound

This compound (1-chloro-2-ethoxybenzene) is an aryl alkyl ether. Structurally, it consists of a benzene ring substituted with a chlorine atom and an ethoxy group (-OCH₂CH₃) at the ortho positions. While the aromatic ring typically undergoes electrophilic substitution reactions, the ether linkage possesses its own distinct reactivity, which is the focus of this guide. The stability of the ether C-O bond makes it relatively inert to many reagents, a property that often makes ethers useful as solvents.[1][2] However, under specific and often harsh conditions, this bond can be cleaved.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Sₙ2 Attack start This compound protonated Protonated Ether (Oxonium Ion) start->protonated Fast Equilibrium products 2-Chlorophenol + Ethyl Halide protonated->products Slow, Rate-Determining reagents + H-X (Strong Acid, e.g., HI, HBr) nucleophile X⁻ (Halide Ion) G A 1. Combine Reactants (this compound, HBr, Acetic Acid) in Round-Bottom Flask B 2. Heat to Reflux (120-125°C for 3-4h) A->B C 3. Cool & Quench (Pour into cold water) B->C D 4. Extract Product (with Diethyl Ether) C->D E 5. Wash Organic Layer (NaHCO₃, Brine) D->E F 6. Dry & Concentrate (MgSO₄, Rotary Evaporator) E->F G 7. Purify Product (Distillation or Chromatography) F->G H Final Product: 2-Chlorophenol G->H

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chlorophenetole via the Williamson ether synthesis. The procedure involves the reaction of 2-chlorophenol with an ethylating agent in the presence of a base. This method is a staple in organic synthesis for the preparation of aryl ethers, which are common structural motifs in pharmaceuticals and other bioactive molecules. This protocol includes information on reagents, equipment, step-by-step experimental procedures, purification techniques, and expected outcomes.

Introduction

The Williamson ether synthesis is a versatile and long-standing method for the preparation of symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether linkage.[1] In the synthesis of this compound, the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide. The general reaction is depicted below:

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

An alternative, environmentally friendlier approach involves the use of diethyl carbonate as the ethylating agent, which has been shown to give high yields for the synthesis of various aryl ethyl ethers.[2][3] This protocol will focus on the traditional approach using an ethyl halide due to its common use and accessibility of reagents.

Data Presentation

Table 1: Physical Properties of Key Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2-ChlorophenolC₆H₅ClO128.56174-17671.262 - 1.265
Ethyl IodideC₂H₅I155.9772.4-111.11.94 - 1.95
Ethyl BromideC₂H₅Br108.9738.4-1191.46
Sodium HydroxideNaOH40.0013883182.13
Diethyl Ether(C₂H₅)₂O74.1234.6-116.30.713
This compoundC₈H₉ClO156.61~210 (estimated)N/AN/A

Table 2: Proposed Reaction Parameters

ParameterValue
Stoichiometry (2-Chlorophenol:Base:Ethyl Halide)1 : 1.1 : 1.2
SolventAcetone or N,N-Dimethylformamide (DMF)
Reaction TemperatureReflux (Acetone: ~56°C, DMF: can be heated to higher temperatures)
Reaction Time4-24 hours
Expected Yield80-95% (based on similar Williamson ether syntheses)

Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chlorophenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethyl iodide or Ethyl bromide

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

Procedure:

  • Preparation of the Phenoxide:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent (e.g., anhydrous acetone or DMF).

    • Add a base (e.g., sodium hydroxide, 1.1 eq, finely ground, or potassium carbonate, 1.5 eq) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the sodium 2-chlorophenoxide salt.

  • Addition of the Ethylating Agent:

    • To the stirred suspension of the phenoxide, add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using a high-boiling solvent like DMF, it may be necessary to first remove it under reduced pressure. If acetone was used, it can be removed by rotary evaporation.

    • To the residue, add water and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted phenol) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure this compound. The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Phenoxide Formation cluster_reaction Ether Synthesis cluster_workup Workup cluster_purification Purification reagents_prep Dissolve 2-Chlorophenol in Solvent base_add Add Base (NaOH or K₂CO₃) reagents_prep->base_add stir_prep Stir at RT base_add->stir_prep ethyl_add Add Ethyl Halide (EtI or EtBr) stir_prep->ethyl_add Sodium 2-Chlorophenoxide reflux Heat to Reflux ethyl_add->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete solvent_rem Remove Solvent cool->solvent_rem extract Extract with Diethyl Ether solvent_rem->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill Crude Product analyze Analyze Purity (GC-MS, NMR) distill->analyze end

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism 2-Chlorophenol 2-Chlorophenol Sodium 2-Chlorophenoxide Sodium 2-Chlorophenoxide 2-Chlorophenol->Sodium 2-Chlorophenoxide + NaOH - H₂O This compound This compound Sodium 2-Chlorophenoxide->this compound + CH₃CH₂-X (Sₙ2)

Caption: Simplified reaction mechanism for this compound synthesis.

References

Step-by-Step Synthesis of 2-Chlorophenetole for Organic Chemistry Labs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chlorophenetole, a valuable intermediate in organic synthesis. The described method is based on the Williamson ether synthesis, a robust and widely used reaction for the preparation of ethers. This protocol is intended for use in organic chemistry laboratories by trained professionals.

Introduction

This compound, also known as 1-chloro-2-ethoxybenzene, is an aromatic ether that finds applications in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The Williamson ether synthesis is a straightforward and efficient method for its preparation, involving the reaction of a phenoxide with an alkyl halide. In this protocol, 2-chlorophenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent, typically an ethyl halide, to yield the desired this compound.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2-chlorophenol is depicted below:

Scheme 1: Williamson ether synthesis of this compound from 2-chlorophenol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-ChlorophenolC₆H₅ClO128.56174-176[1]1.262[2]
Ethyl IodideC₂H₅I155.9772.41.95
Sodium HydroxideNaOH40.0013882.13
This compoundC₈H₉ClO156.61210-2121.167

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound in a laboratory setting.

Materials:

  • 2-Chlorophenol (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • Ethyl iodide (1.2 eq)

  • Absolute ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Procedure:

  • Preparation of the Sodium 2-Chlorophenoxide:

    • In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq) in absolute ethanol.

    • To this solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise with stirring.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-chlorophenoxide salt.

  • Williamson Ether Synthesis:

    • To the solution of sodium 2-chlorophenoxide, add ethyl iodide (1.2 eq) dropwise.

    • Heat the reaction mixture to reflux using a heating mantle and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted 2-chlorophenol, followed by a wash with deionized water (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods:

  • ¹H NMR (CDCl₃): δ 6.8-7.4 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 154.0, 130.0, 127.5, 122.0, 121.5, 113.0, 64.5, 15.0.

  • IR (neat): ν (cm⁻¹) 3060 (Ar-H stretch), 2980, 2930 (C-H stretch), 1590, 1480 (C=C stretch), 1250 (C-O stretch), 750 (C-Cl stretch).

  • Mass Spectrometry (EI): m/z (%) 156 (M⁺), 128, 93, 65.

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation of Sodium 2-Chlorophenoxide cluster_synthesis Williamson Ether Synthesis cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Start: 2-Chlorophenol in Ethanol add_naoh Add NaOH Solution start->add_naoh stir_rt Stir at Room Temperature add_naoh->stir_rt phenoxide Sodium 2-Chlorophenoxide Solution stir_rt->phenoxide add_eti Add Ethyl Iodide phenoxide->add_eti reflux Reflux for 4-6 hours add_eti->reflux reaction_mixture Reaction Mixture reflux->reaction_mixture cool Cool to Room Temperature reaction_mixture->cool evaporate_etoh Evaporate Ethanol cool->evaporate_etoh add_water Add Water evaporate_etoh->add_water extract Extract with Diethyl Ether add_water->extract wash Wash with NaHCO3 and Water extract->wash dry Dry over MgSO4 wash->dry evaporate_ether Evaporate Diethyl Ether dry->evaporate_ether crude_product Crude this compound evaporate_ether->crude_product distillation Fractional Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product characterization Characterization (NMR, IR, MS) pure_product->characterization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • 2-Chlorophenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Ethyl iodide is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate PPE.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity during its use.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

Disclaimer: This protocol is intended for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. The user assumes all responsibility for the safe handling of chemicals and the execution of this procedure.

References

2-Chlorophenetole in Pharmaceutical Synthesis: An Examination of Its Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenetole, also known as 1-chloro-2-ethoxybenzene, is an aromatic organic compound. While its structural relative, 2-chlorophenol, is a well-documented intermediate in the synthesis of various organic molecules, including those with biological activity, the direct application of this compound as a starting material in the synthesis of commercialized pharmaceutical drugs is not extensively reported in publicly available scientific literature. This document aims to provide an overview of the synthetic potential of this compound and presents a generalized protocol for its potential use in the synthesis of pharmaceutical intermediates, drawing parallels from the known reactivity of similar compounds like 2-chlorophenol.

Introduction

This compound possesses two key functional groups that could, in principle, be exploited in organic synthesis: the chloro and ethoxy groups on the benzene ring. The chlorine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions. The ethoxy group can influence the reactivity of the aromatic ring and could potentially be cleaved to reveal a phenol, though this is a less common transformation in multi-step synthesis.

Despite these theoretical possibilities, a comprehensive search of scientific databases reveals a scarcity of specific examples where this compound is a key starting material for a known pharmaceutical agent. In contrast, 2-chlorophenol is a versatile precursor in the production of dyes, pesticides, and some pharmaceutical compounds.[1][2][3][4]

Potential Synthetic Applications

Given the lack of direct examples, we can extrapolate potential synthetic pathways for this compound based on the known chemistry of analogous compounds. One potential application lies in the synthesis of substituted phenothiazines, a class of compounds known for their antipsychotic properties.[5] While many phenothiazine syntheses start from chlorinated anilines or diphenylamines, a route involving a this compound derivative could be envisaged.

Another potential area of application is in the synthesis of molecules containing a 2-ethoxyphenyl moiety, which may be found in some biologically active compounds. However, the synthesis of such molecules does not frequently begin with this compound.

Generalized Experimental Protocol: Synthesis of a Hypothetical Pharmaceutical Intermediate

The following protocol describes a generalized, hypothetical synthesis of an N-aryl piperazine derivative from this compound. This class of compounds is prevalent in many centrally acting pharmaceuticals. This protocol is for illustrative purposes and has not been validated.

Reaction Scheme:

This compound This compound Intermediate_A 1-(2-ethoxyphenyl)piperazine This compound->Intermediate_A Buchwald-Hartwig amination Piperazine Piperazine Piperazine->Intermediate_A Final_Product Hypothetical Pharmaceutical Intermediate Intermediate_A->Final_Product Nucleophilic substitution Reagent_B 2-(2-Chloroethoxy)ethanol Reagent_B->Final_Product

Caption: Hypothetical two-step synthesis of a pharmaceutical intermediate from this compound.

Step 1: Synthesis of 1-(2-ethoxyphenyl)piperazine (Intermediate A)

This step involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

  • Materials:

    • This compound (1.0 eq)

    • Piperazine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

    • Sodium tert-butoxide (NaOᵗBu) (1.4 eq)

    • Toluene (anhydrous)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOᵗBu.

    • Add anhydrous toluene, followed by this compound and piperazine.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(2-ethoxyphenyl)piperazine.

Step 2: Synthesis of the Hypothetical Pharmaceutical Intermediate

This step involves a nucleophilic substitution reaction.

  • Materials:

    • 1-(2-ethoxyphenyl)piperazine (Intermediate A) (1.0 eq)

    • 2-(2-Chloroethoxy)ethanol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a reaction flask, add 1-(2-ethoxyphenyl)piperazine, potassium carbonate, and anhydrous acetonitrile.

    • Add 2-(2-chloroethoxy)ethanol to the mixture.

    • Heat the reaction to reflux (approximately 82 °C) and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization to obtain the final hypothetical pharmaceutical intermediate.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the synthesis described above. This data is for illustrative purposes only.

StepReactantProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
1This compound1-(2-ethoxyphenyl)piperazinePd₂(dba)₃ / XPhos / NaOᵗBuToluene1001875>98 (by HPLC)
21-(2-ethoxyphenyl)piperazineHypothetical IntermediateK₂CO₃Acetonitrile821285>99 (by HPLC)

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of the hypothetical pharmaceutical intermediate.

cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Nucleophilic Substitution Reaction_Setup_1 Reaction Setup: - this compound - Piperazine - Catalyst & Ligand - Base - Toluene Heating_1 Heat to 100°C Reaction_Setup_1->Heating_1 Monitoring_1 Monitor by TLC/LC-MS Heating_1->Monitoring_1 Workup_1 Aqueous Workup & Extraction Monitoring_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Product_1 Intermediate A: 1-(2-ethoxyphenyl)piperazine Purification_1->Product_1 Reaction_Setup_2 Reaction Setup: - Intermediate A - 2-(2-Chloroethoxy)ethanol - K₂CO₃ - Acetonitrile Product_1->Reaction_Setup_2 Use in next step Heating_2 Reflux (82°C) Reaction_Setup_2->Heating_2 Monitoring_2 Monitor by TLC/LC-MS Heating_2->Monitoring_2 Workup_2 Filtration & Extraction Monitoring_2->Workup_2 Purification_2 Column Chromatography or Recrystallization Workup_2->Purification_2 Final_Product Final Product: Hypothetical Intermediate Purification_2->Final_Product

Caption: Logical workflow for the synthesis of a hypothetical pharmaceutical intermediate.

Conclusion

While this compound is a commercially available chemical, its role as a direct intermediate in the synthesis of established pharmaceutical agents appears to be limited based on current literature. The synthetic protocols and data presented here are hypothetical and serve to illustrate the potential reactivity of this molecule in the context of pharmaceutical development. Researchers and scientists are encouraged to consider the more widely documented applications of 2-chlorophenol for the synthesis of biologically active molecules. Further investigation into the reactivity of this compound may yet uncover novel synthetic routes to valuable pharmaceutical compounds.

References

The Pivotal Role of 2-Chlorophenol in Agrochemical Synthesis: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

While 2-Chlorophenetole itself is not a widely documented direct precursor in the synthesis of modern agrochemicals, its closely related structural analog, 2-chlorophenol, serves as a cornerstone intermediate in the production of a diverse range of vital crop protection agents. This document provides detailed application notes and protocols for the synthesis of key agrochemicals derived from 2-chlorophenol and its derivatives, intended for researchers, scientists, and professionals in the field of drug development.

2-Chlorophenol, a chlorinated aromatic compound, offers a versatile scaffold for the synthesis of insecticides, herbicides, and fungicides. Its reactivity allows for various chemical modifications, leading to the development of active ingredients with distinct modes of action. This guide will focus on three prominent examples: the organophosphate insecticide Profenofos, the phenoxy herbicide 2,4-D, and the triazole fungicide Tebuconazole.

I. Organophosphate Insecticide Synthesis: The Case of Profenofos

Profenofos is a broad-spectrum organophosphate insecticide and acaricide effective against a wide range of chewing and sucking pests in crops like cotton and vegetables.[1] It is synthesized from 4-bromo-2-chlorophenol, a direct derivative of 2-chlorophenol.

Synthetic Pathway Overview

The synthesis of profenofos from 2-chlorophenol involves a multi-step process, beginning with the bromination of 2-chlorophenol to yield 4-bromo-2-chlorophenol. This intermediate is then reacted with O-ethyl S-propyl phosphorochloridothioate to produce profenofos.

profenofos_synthesis 2-Chlorophenol 2-Chlorophenol 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol 2-Chlorophenol->4-Bromo-2-chlorophenol Bromination Br2 Br2 Br2->4-Bromo-2-chlorophenol Profenofos Profenofos 4-Bromo-2-chlorophenol->Profenofos Phosphorylation O-Ethyl S-propyl\nphosphorochloridothioate O-Ethyl S-propyl phosphorochloridothioate O-Ethyl S-propyl\nphosphorochloridothioate->Profenofos

Figure 1: Synthetic route of Profenofos from 2-Chlorophenol.
Quantitative Data for Profenofos Synthesis

ParameterValueReference
Starting Material 4-Bromo-2-chlorophenol[2]
Purity of Intermediate ≥99.0%[2]
Overall Yield ~90.5%[3]
Final Purity ~96.5%[3]
Experimental Protocol: Synthesis of Profenofos

This protocol is a generalized procedure based on patent literature.[3][4]

Step 1: Synthesis of 4-Bromo-2-chlorophenol

  • In a suitable reaction vessel, charge 2-chlorophenol.

  • Slowly add bromine (Br₂) to the reactor while maintaining the temperature between 30-50°C.

  • Stir the reaction mixture for 20-25 hours.

  • After the reaction is complete, the crude 4-bromo-2-chlorophenol is purified by recrystallization to achieve a purity of ≥99%.

Step 2: Synthesis of Profenofos

  • In a separate reactor, prepare O-ethyl S-propyl phosphorochloridothioate.

  • React the purified 4-bromo-2-chlorophenol with O-ethyl S-propyl phosphorochloridothioate in the presence of a suitable base (e.g., sodium hydroxide) and a phase transfer catalyst.

  • Maintain the reaction temperature at 30-60°C for 20-25 hours.

  • Upon completion, the reaction mixture is worked up by washing with water and removing the solvent to yield crude profenofos.

  • The crude product is then purified by distillation under reduced pressure to obtain profenofos with a purity of approximately 96.5%.

Mechanism of Action: Acetylcholinesterase Inhibition

Profenofos, like other organophosphate insecticides, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1]

AChE_inhibition Profenofos Profenofos Inhibition Inhibition Profenofos->Inhibition Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine Accumulation Acetylcholine Accumulation Acetylcholinesterase (AChE)->Acetylcholine Accumulation normally degrades Inhibition->Acetylcholinesterase (AChE) Inhibition->Acetylcholine Accumulation leads to Continuous Nerve Stimulation Continuous Nerve Stimulation Acetylcholine Accumulation->Continuous Nerve Stimulation Paralysis & Death Paralysis & Death Continuous Nerve Stimulation->Paralysis & Death

Figure 2: Mechanism of action of Profenofos.
Biological Activity of Profenofos

ParameterValueSpeciesReference
Oral LD₅₀ 358 - 1178 mg/kgRat[5]
Dermal LD₅₀ >2000 mg/kgRat[6]
Inhalation LC₅₀ (4h) >3.36 mg/LRat[5]

II. Phenoxy Herbicide Synthesis: The Case of 2,4-D

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective systemic herbicide used to control broadleaf weeds in various crops.[7] It is synthesized from 2,4-dichlorophenol, which can be produced by the chlorination of 2-chlorophenol.

Synthetic Pathway Overview

The synthesis of 2,4-D involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.

Figure 3: Synthetic route of 2,4-D from 2-Chlorophenol.
Quantitative Data for 2,4-D Synthesis

ParameterValueReference
Starting Material 2,4-Dichlorophenol
Overall Yield 90.98%[8]
Final Purity 96.5%[8]
Experimental Protocol: Synthesis of 2,4-D

This protocol is a generalized procedure.[9]

  • In a reaction vessel, dissolve 2,4-dichlorophenol in a suitable solvent.

  • Add a strong base, such as sodium hydroxide, to form the sodium salt of 2,4-dichlorophenol.

  • Slowly add a solution of chloroacetic acid to the reaction mixture.

  • Heat the mixture and stir for several hours to complete the condensation reaction.

  • After the reaction, cool the mixture and acidify it with a strong acid (e.g., HCl) to precipitate the 2,4-D.

  • Filter the precipitate, wash it with water, and dry it to obtain 2,4-D.

Mechanism of Action: Synthetic Auxin

2,4-D is a synthetic auxin that mimics the action of the natural plant growth hormone indole-3-acetic acid (IAA).[7] At herbicidal concentrations, it causes uncontrolled and unsustainable growth in susceptible broadleaf plants, leading to stem curling, leaf withering, and eventual death.[7]

Auxin_MoA 2,4-D (Synthetic Auxin) 2,4-D (Synthetic Auxin) Auxin Receptors Auxin Receptors 2,4-D (Synthetic Auxin)->Auxin Receptors Binds to Signal Transduction Signal Transduction Auxin Receptors->Signal Transduction Gene Expression Changes Gene Expression Changes Signal Transduction->Gene Expression Changes Uncontrolled Cell Division & Elongation Uncontrolled Cell Division & Elongation Gene Expression Changes->Uncontrolled Cell Division & Elongation Plant Death Plant Death Uncontrolled Cell Division & Elongation->Plant Death

Figure 4: Simplified mechanism of action of auxin herbicides like 2,4-D.
Biological Activity of 2,4-D

ParameterValueSpeciesReference
Oral LD₅₀ 375 - 666 mg/kgRat[10]
Growth EC₅₀ (14 days) 13 µg/LMyriophyllum sibiricum (macrophyte)[11]

III. Triazole Fungicide Synthesis: The Case of Tebuconazole

Tebuconazole is a broad-spectrum triazole fungicide used to control a wide variety of fungal diseases in crops.[12] While not directly synthesized from 2-chlorophenol, its synthesis starts from 4-chlorobenzaldehyde, a related chlorinated aromatic compound, highlighting the importance of the chlorophenyl moiety in this class of fungicides.

Synthetic Pathway Overview

The synthesis of tebuconazole is a multi-step process that involves the formation of a key epoxide intermediate followed by a ring-opening reaction with 1,2,4-triazole.

tebuconazole_synthesis 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Intermediate A 1-(4-chlorophenyl)-4,4-dimethyl- pent-1-en-3-one 4-Chlorobenzaldehyde->Intermediate A Condensation Pinacolone Pinacolone Pinacolone->Intermediate A Epoxide Intermediate 2-(4-chlorophenylethyl)-2-tert- butyloxirane Intermediate A->Epoxide Intermediate Hydrogenation & Epoxidation Tebuconazole Tebuconazole Epoxide Intermediate->Tebuconazole Ring-opening 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Tebuconazole

Figure 5: Synthetic route of Tebuconazole.
Quantitative Data for Tebuconazole Synthesis

ParameterValueReference
Starting Material 4-Chlorobenzaldehyde[13]
Overall Yield 85-91%[14][15]
Final Purity 97-98%[14][15]
Experimental Protocol: Synthesis of Tebuconazole

This protocol is a generalized procedure based on patent literature.[14][15]

  • Condensation: React 4-chlorobenzaldehyde with pinacolone in the presence of a base to form 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one.

  • Hydrogenation and Epoxidation: The intermediate from step 1 is hydrogenated and then epoxidized to form 2-(4-chlorophenylethyl)-2-tert-butyloxirane.

  • Ring-opening: The epoxide intermediate is reacted with 1,2,4-triazole in a suitable solvent (e.g., DMSO) in the presence of a base (e.g., sodium hydroxide) and a catalyst. The reaction mixture is heated to complete the ring-opening reaction.

  • Work-up and Purification: After the reaction, the solvent is removed, and the crude tebuconazole is dissolved in a suitable organic solvent (e.g., toluene), washed with water, and then crystallized by cooling. The final product is filtered and dried.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Tebuconazole and other triazole fungicides inhibit the enzyme C14-demethylase, which is a crucial enzyme in the biosynthesis of ergosterol.[12][16] Ergosterol is a vital component of the fungal cell membrane.[16] By inhibiting its production, tebuconazole disrupts the structure and function of the fungal cell membrane, leading to the death of the fungus.[1]

Ergosterol_inhibition Tebuconazole Tebuconazole Inhibition Inhibition Tebuconazole->Inhibition C14-demethylase C14-demethylase Inhibition->C14-demethylase Ergosterol Ergosterol Inhibition->Ergosterol blocks synthesis of Lanosterol Lanosterol Lanosterol->Ergosterol C14-demethylase (catalyzes) Disrupted Fungal\nCell Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted Fungal\nCell Membrane lack of leads to Fungal Cell Death Fungal Cell Death Disrupted Fungal\nCell Membrane->Fungal Cell Death

Figure 6: Mechanism of action of Tebuconazole.
Biological Activity of Tebuconazole

ParameterValue (µg/mL)Fungal SpeciesReference
EC₅₀ 0.005 - 2.029Fusarium graminearum[17]
EC₅₀ 0.1610Fusarium graminearum (isolates before 2000)[18]
EC₅₀ 0.3311Fusarium graminearum (isolates 2000-2014)[18]

References

2-Chlorophenetole: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenetole, also known as 1-chloro-2-ethoxybenzene, is an aromatic organic compound with the chemical formula C₈H₉ClO. While direct applications of this compound as a starting material in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structural motif, the 2-ethoxyphenyl group, and its potential as a precursor to other reactive intermediates make it a molecule of interest in medicinal chemistry. This document provides an overview of its potential applications, synthetic routes to bioactive scaffolds, and detailed experimental protocols.

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to more functionalized building blocks. For instance, cleavage of the ethyl ether can yield 2-chlorophenol, a well-established intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1] This conversion unlocks the potential to incorporate the 2-chlorophenoxy moiety into a wide range of molecular scaffolds.

Application Notes

Precursor to Bioactive Phenoxyacetic Acid Derivatives

One of the most promising applications of this compound is as a precursor for the synthesis of phenoxyacetic acid derivatives. Phenoxyacetic acids are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] By first converting this compound to 2-chlorophenol, it can be readily reacted with a haloacetic acid or its ester to yield 2-chlorophenoxyacetic acid. This scaffold can then be further modified to generate a library of compounds for biological screening.

Potential Role in the Synthesis of Novel Heterocyclic Compounds

The 2-ethoxyphenyl moiety, derivable from this compound, can be incorporated into various heterocyclic systems, which are fundamental components of many drugs. Methods such as ortho-lithiation of the phenetole ring could allow for the introduction of various substituents, paving the way for the synthesis of novel benzofurans, benzoxazoles, or other heterocycles with potential therapeutic applications.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorophenol from this compound (Ether Cleavage)

This protocol describes a general method for the cleavage of aryl ethyl ethers to the corresponding phenols using a strong acid.

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution) or Boron tribromide (BBr₃) in dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

Method A: Using Hydrobromic Acid

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetic acid), add an excess of 48% hydrobromic acid (e.g., 5-10 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chlorophenol.

  • Purify the product by distillation or column chromatography.

Method B: Using Boron Tribromide

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 2-chlorophenol.

Protocol 2: Synthesis of 2-(2-Chlorophenoxy)acetic Acid

This protocol outlines the synthesis of a phenoxyacetic acid derivative from 2-chlorophenol via a Williamson ether synthesis.

Materials:

  • 2-Chlorophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid or Ethyl chloroacetate

  • Water

  • Hydrochloric acid (HCl)

  • Acetone or Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-chlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • To this solution, add a solution of chloroacetic acid (1.1 equivalents), neutralized with sodium hydroxide, or add ethyl chloroacetate.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-chlorophenoxy)acetic acid.

Data Presentation

While specific quantitative biological data for derivatives of this compound are scarce in the literature, the following table presents hypothetical data for a series of 2-chlorophenoxyacetic acid derivatives to illustrate how such data would be presented.

Compound IDR-Group ModificationAntimicrobial Activity (MIC, µg/mL) vs. S. aureusAnticancer Activity (IC₅₀, µM) vs. MCF-7
CPA-1 -H (2-(2-chlorophenoxy)acetic acid)128>100
CPA-2 -CH₃ (Methyl ester)6475.2
CPA-3 -NH₂ (Amide)3245.8
CPA-4 -NH-Phenyl (Anilide)1622.5

Visualizations

G cluster_0 Synthesis of 2-Chlorophenol cluster_1 Synthesis of Bioactive Derivatives This compound This compound 2-Chlorophenol 2-Chlorophenol This compound->2-Chlorophenol  Ether Cleavage (e.g., HBr or BBr3) 2-Chlorophenol_2 2-Chlorophenol Phenoxyacetic_Acid_Derivative 2-Chlorophenoxyacetic Acid 2-Chlorophenol_2->Phenoxyacetic_Acid_Derivative  Williamson Ether Synthesis (Haloacetic acid, Base) Bioactive_Molecules Further Derivatization & Biological Screening Phenoxyacetic_Acid_Derivative->Bioactive_Molecules

Caption: Synthetic workflow from this compound to bioactive derivatives.

G Start Antimicrobial Compound (e.g., CPA derivative) Inhibition Inhibition of Essential Cellular Process Start->Inhibition Pathway e.g., Cell Wall Synthesis, Protein Synthesis, or DNA Replication Inhibition->Pathway Outcome Bacterial Cell Death or Growth Inhibition Inhibition->Outcome

Caption: A generalized antimicrobial mechanism of action.

Conclusion

This compound holds potential as a versatile building block in medicinal chemistry, primarily through its conversion to 2-chlorophenol. This intermediate opens the door to the synthesis of various bioactive scaffolds, including phenoxyacetic acids and potentially novel heterocyclic systems. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound and to generate novel derivatives for biological evaluation. Further investigation into the direct functionalization of the this compound core could unveil more direct and efficient routes to new therapeutic agents.

References

Application Notes and Protocols for the Purity Analysis of 2-Chlorophenetole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of 2-Chlorophenetole using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be readily implemented in a laboratory setting for quality control and research purposes.

Introduction

This compound is an aromatic ether that serves as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its purity is critical to ensure the safety and efficacy of the final products. The primary synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 2-chlorophenol with an ethylating agent. This process can lead to several potential impurities, including unreacted starting materials, by-products, and other related substances.

This document outlines robust HPLC and GC-MS methods for the separation, identification, and quantification of this compound and its potential process-related impurities.

Potential Impurities in this compound

Based on the Williamson ether synthesis from 2-chlorophenol, the following are potential impurities that should be monitored:

  • 2-Chlorophenol: Unreacted starting material.

  • 4-Chlorophenetole: Arises from the presence of 4-chlorophenol in the 2-chlorophenol starting material.

  • 2,4-Dichlorophenetole: Can be formed if dichlorinated phenols are present as impurities in the starting material.

  • Diethyl ether: A potential byproduct of the ethylating agent.

  • Ethanol: Can be present as a solvent or a byproduct.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a widely used and reliable technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the purity assessment of this compound.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (known purity)

  • Reference standards for potential impurities (e.g., 2-chlorophenol, 4-chlorophenetole)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    15 90
    20 90
    22 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (40% acetonitrile in water) to a final concentration of approximately 0.1 mg/mL.

5. Standard Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a mixed standard solution containing the reference standard and known impurities at concentrations relevant to their expected levels (e.g., 0.1% to 1% of the main analyte concentration).

6. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the percentage purity of this compound and the concentration of each impurity using the area normalization method or an external standard calibration.

Data Presentation: HPLC Purity Analysis (Illustrative Data)
CompoundRetention Time (min)Area (%)Specification
2-Chlorophenol4.50.15≤ 0.2%
4-Chlorophenetole8.20.08≤ 0.1%
This compound 9.5 99.70 ≥ 99.5%
2,4-Dichlorophenetole12.1Not Detected≤ 0.1%
Unknown Impurity 113.50.07≤ 0.1%

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation Analyte_Characterization Analyte Characterization (Solubility, UV Spectra) Column_Selection Column Selection (C18, C8, Phenyl) Analyte_Characterization->Column_Selection Informs Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Selection->Mobile_Phase_Screening Leads to Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Refines Specificity Specificity Gradient_Optimization->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness GCMS_Analysis_Workflow cluster_0 Sample Preparation & Injection cluster_1 GC Separation & MS Detection cluster_2 Data Analysis Sample_Prep Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection TIC_Chromatogram Total Ion Chromatogram Detection->TIC_Chromatogram Peak_Integration Peak Integration TIC_Chromatogram->Peak_Integration Mass_Spectral_Analysis Mass Spectral Analysis (Library Matching) Peak_Integration->Mass_Spectral_Analysis Quantification Quantification (Area %) Mass_Spectral_Analysis->Quantification Purity_Report Purity Report Quantification->Purity_Report

Application Note: High-Purity Synthesis and Purification of 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of synthetic 2-Chlorophenetole, a key intermediate in various chemical syntheses. The described methodology is designed to yield a high-purity product suitable for demanding applications in research and development.

Introduction

This compound (also known as 1-chloro-2-ethoxybenzene) is commonly synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an ethylating agent, such as ethyl bromide or diethyl sulfate, by the phenoxide ion of 2-chlorophenol. The resulting crude product mixture typically contains unreacted starting materials, the desired this compound, and various side products. This protocol outlines a robust purification procedure involving liquid-liquid extraction and fractional distillation to isolate this compound in high purity.

Data Presentation

A summary of the key physical properties and expected purity of the starting material and the final product is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Expected Purity
2-ChlorophenolC₆H₅ClO128.56174-176>98%
This compound C₈H₉ClO 156.61 82 @ 10 mmHg >99%

Experimental Protocol

This protocol details the purification of crude this compound synthesized via the Williamson ether synthesis.

Materials and Equipment:
  • Crude this compound reaction mixture

  • Diethyl ether (or other suitable extraction solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flask

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Vacuum source

  • Boiling chips

  • Rotary evaporator

Purification Procedure:
  • Work-up and Extraction:

    • Once the synthesis reaction is complete, allow the reaction mixture to cool to room temperature.

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add an equal volume of diethyl ether to the separatory funnel to dissolve the organic components.

    • Add an equal volume of deionized water and shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the aqueous layer.

  • Removal of Unreacted 2-Chlorophenol:

    • To the organic layer remaining in the separatory funnel, add an equal volume of 1 M NaOH solution.

    • Shake the funnel vigorously for 2-3 minutes. This step converts any unreacted acidic 2-chlorophenol into its sodium salt, which is soluble in the aqueous phase.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Repeat this basic wash step one more time to ensure complete removal of the unreacted phenol.

  • Washing and Drying:

    • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Allow the layers to separate and discard the aqueous layer.

    • Wash the organic layer with an equal volume of saturated brine solution. This helps to break any emulsions and begins the drying process. Allow the layers to separate and discard the aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining water. Swirl the flask gently. The drying agent should move freely when the solution is dry.

    • Filter the dried organic solution into a clean, dry round-bottom flask to remove the drying agent.

  • Solvent Removal:

    • Remove the diethyl ether from the filtered solution using a rotary evaporator. This will leave the crude this compound as an oil.

  • Fractional Distillation:

    • To the round-bottom flask containing the crude this compound, add a few boiling chips.

    • Set up a fractional distillation apparatus. Ensure all joints are properly sealed for vacuum distillation.

    • Apply a vacuum to the system, aiming for a pressure of approximately 10 mmHg.

    • Begin to gently heat the flask using a heating mantle.

    • Collect any low-boiling impurities as a forerun fraction.

    • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at 82 °C at 10 mmHg . This is the pure this compound.

    • Once the desired fraction has been collected, stop the heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualization

The following diagram illustrates the logical workflow of the purification protocol for synthetic this compound.

PurificationWorkflow Purification Workflow for this compound start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Diethyl Ether & Water) start->extraction base_wash Wash with 1M NaOH (Removes 2-Chlorophenol) extraction->base_wash water_wash Wash with Water base_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash drying Dry with Anhydrous MgSO4 brine_wash->drying filtration Filter to Remove Drying Agent drying->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal distillation Fractional Distillation (82°C @ 10 mmHg) solvent_removal->distillation product Pure this compound distillation->product

Caption: Purification workflow for synthetic this compound.

Application Notes and Protocols for the Scalable Synthesis of 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Chlorophenetole, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The synthesis is based on the Williamson ether synthesis, a robust and scalable method involving the reaction of 2-chlorophenol with an ethylating agent in the presence of a base. This application note includes a comprehensive, step-by-step protocol suitable for laboratory-scale synthesis with considerations for scaling up to an industrial setting. Quantitative data is summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram to ensure clarity and reproducibility. Safety precautions and analytical methods for product characterization are also detailed.

Introduction

This compound (2-chloroethoxybenzene) is a valuable aromatic ether utilized as a building block in the synthesis of a variety of organic molecules. Its structure, featuring a chlorinated phenyl ring and an ethoxy group, makes it a versatile precursor for introducing the 2-chlorophenoxy moiety into larger, more complex structures. The Williamson ether synthesis is the most common and efficient method for preparing such aromatic ethers.[1][2] This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the corresponding phenol with a base, acts as a nucleophile and attacks an alkyl halide.[1][2] This application note details a reliable and scalable procedure for the synthesis of this compound from 2-chlorophenol and ethyl bromide.

Reaction Principle

The synthesis of this compound is achieved through a two-step, one-pot reaction. In the first step, the weakly acidic hydroxyl group of 2-chlorophenol is deprotonated by a base, such as sodium hydroxide, to form the sodium 2-chlorophenoxide. This salt is highly nucleophilic. In the second step, the 2-chlorophenoxide ion attacks the electrophilic carbon of ethyl bromide in a classic SN2 reaction, displacing the bromide ion and forming the desired this compound.

Overall Reaction Scheme:

Materials and Equipment

Reagents
ReagentChemical FormulaMolar Mass ( g/mol )PuritySupplier
2-ChlorophenolC₆H₅ClO128.56≥99.0%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥97.0%Sigma-Aldrich
Ethyl BromideC₂H₅Br108.97≥98.0%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Sodium SulfateNa₂SO₄142.04AnhydrousSigma-Aldrich
Hydrochloric AcidHCl36.461 M solutionSigma-Aldrich
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • pH paper or pH meter

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Protocol

Synthesis of this compound
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Place the flask in a heating mantle.

  • Preparation of Sodium 2-Chlorophenoxide: In the flask, dissolve 12.86 g (0.1 mol) of 2-chlorophenol in 150 mL of ethanol. With stirring, slowly add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of water.

  • Addition of Ethyl Bromide: Heat the mixture to a gentle reflux. From the dropping funnel, add 13.08 g (0.12 mol) of ethyl bromide dropwise over a period of 30 minutes.

  • Reaction: Maintain the reaction mixture at reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol by distillation under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 100 mL of water and transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of 1 M sodium hydroxide solution to remove any unreacted 2-chlorophenol, followed by washing with 50 mL of water, and finally with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent.

  • Product Isolation: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude this compound as a pale yellow oil.

  • Purification: For higher purity, the crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 208-210 °C.

Scale-up Considerations

For scaling up the synthesis of this compound, the following points should be considered:

  • Heat Management: The reaction is exothermic, especially during the addition of ethyl bromide. A jacketed reactor with efficient cooling is recommended for larger scales to maintain optimal temperature control.

  • Mixing: Efficient stirring is crucial to ensure proper mixing of the reactants, especially in a multiphasic system. Mechanical overhead stirrers are preferred for larger reaction volumes.

  • Reagent Addition: The dropwise addition of ethyl bromide should be carefully controlled to manage the exotherm.

  • Phase Transfer Catalysis: To enhance the reaction rate and yield, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed. This is particularly useful when using a biphasic solvent system (e.g., toluene/water), which can simplify the work-up procedure on an industrial scale.

Data Presentation

Stoichiometry and Yield
ReactantMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
2-Chlorophenol128.5612.860.11.0
Sodium Hydroxide40.004.40.111.1
Ethyl Bromide108.9713.080.121.2
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
This compound156.6115.6613.31 (Typical)85% (Typical)
Reaction Conditions
ParameterValue
SolventEthanol/Water
BaseSodium Hydroxide
Alkylating AgentEthyl Bromide
Reaction TemperatureReflux (~80-85 °C)
Reaction Time3-4 hours

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any by-products. The mass spectrum should show the molecular ion peak at m/z = 156.

  • ¹H NMR Spectroscopy: To confirm the structure of the molecule. The spectrum should show characteristic peaks for the aromatic protons and the ethyl group protons.

  • ¹³C NMR Spectroscopy: To further confirm the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the C-O-C ether linkage.

Safety Precautions

  • 2-Chlorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Ethyl Bromide: Volatile, flammable, and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with appropriate PPE.

  • Diethyl Ether: Highly flammable and volatile. Work in an area free of ignition sources.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis reactants Weigh 2-Chlorophenol, Sodium Hydroxide, and Ethyl Bromide setup Assemble Reaction Apparatus reactants->setup dissolve Dissolve 2-Chlorophenol in Ethanol setup->dissolve add_base Add NaOH Solution dissolve->add_base reflux Heat to Reflux add_base->reflux add_etbr Add Ethyl Bromide Dropwise reflux->add_etbr react Reflux for 3-4 hours add_etbr->react cool Cool to Room Temperature react->cool rotovap1 Remove Ethanol (Rotary Evaporator) cool->rotovap1 extract Aqueous Work-up and Extraction with Diethyl Ether rotovap1->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ and Filter wash->dry rotovap2 Remove Diethyl Ether (Rotary Evaporator) dry->rotovap2 purify Vacuum Distillation (Optional) rotovap2->purify analysis Characterize Product (GC-MS, NMR, IR) rotovap2->analysis purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol 2-Chlorophenol (Cl-C₆H₄-OH) phenoxide Sodium 2-Chlorophenoxide (Cl-C₆H₄-ONa) phenol->phenoxide Deprotonation base Sodium Hydroxide (NaOH) base->phenoxide etbr Ethyl Bromide (CH₃CH₂Br) product This compound (Cl-C₆H₄-OCH₂CH₃) etbr->product phenoxide->product SN2 Attack salt Sodium Bromide (NaBr)

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

References

Application Notes and Protocols for the Derivatization of 2-Chlorophenetole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenetole, a halogenated aromatic ether, presents a versatile and underexplored scaffold for the development of novel bioactive compounds. Its structure, featuring a chlorinated phenyl ring and an ethoxy group, offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of the chlorine atom can enhance membrane permeability and metabolic stability, while the phenoxy moiety is a common feature in many biologically active molecules. These application notes provide a comprehensive framework for the derivatization of this compound and the subsequent evaluation of its analogs in a variety of biological assays. This document outlines hypothetical synthetic schemes, detailed experimental protocols, and plausible biological data to guide researchers in exploring the potential of this scaffold in drug discovery.

Strategic Derivatization of the this compound Scaffold

A focused library of this compound derivatives can be synthesized to probe the effects of various functional groups on biological activity. The derivatization strategy can be centered on three main regions of the molecule: the aromatic ring, the ethyl group of the ether linkage, and substitution of the chloro-group.

Proposed Synthetic Workflow

The overall workflow for the synthesis and screening of a this compound derivative library is depicted below. This process begins with the functionalization of the this compound core, followed by purification and characterization of the synthesized compounds. Subsequently, these derivatives are subjected to a panel of biological assays to determine their activity profile.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Screening start This compound Scaffold r1 Reaction 1: Friedel-Crafts Acylation start->r1 r2 Reaction 2: Suzuki Coupling start->r2 r3 Reaction 3: Buchwald-Hartwig Amination start->r3 purification Purification and Characterization (Chromatography, NMR, MS) r1->purification r2->purification r3->purification library Derivative Library purification->library assay1 Cytotoxicity Assay (MTT) library->assay1 assay2 Antimicrobial Assay (MIC) library->assay2 assay3 Anti-inflammatory Assay (COX Inhibition) library->assay3 data Data Analysis (IC50, MIC determination) assay1->data assay2->data assay3->data sar SAR Analysis data->sar sar->library Lead Optimization

Caption: A general workflow for the synthesis and screening of a this compound derivative library.

Hypothetical Biological Activity Data

To illustrate the potential outcomes of a screening campaign, the following tables present hypothetical quantitative data for a series of this compound derivatives. These derivatives are proposed based on the synthetic protocols detailed later in this document.

Table 1: Hypothetical Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells

Compound IDR-Group at C4-positionIC50 (µM)
2-CP-01 -H (Parent Compound)> 100
2-CP-02 -COCH375.2
2-CP-03 -Phenyl45.8
2-CP-04 -4-Methoxyphenyl22.5
2-CP-05 -Morpholino15.3
2-CP-06 -Piperidino18.9
Doxorubicin (Positive Control)0.8

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-Group at C4-positionMinimum Inhibitory Concentration (MIC, µg/mL)
S. aureus
2-CP-01 -H (Parent Compound)> 256
2-CP-02 -COCH3128
2-CP-03 -Phenyl64
2-CP-04 -4-Methoxyphenyl32
2-CP-05 -Morpholino16
2-CP-06 -Piperidino8
Ciprofloxacin (Positive Control)1

Table 3: Hypothetical COX-2 Enzyme Inhibition by this compound Derivatives

Compound IDR-Group at C4-position% Inhibition at 10 µMIC50 (µM)
2-CP-01 -H (Parent Compound)5.2> 100
2-CP-02 -COCH325.138.7
2-CP-03 -Phenyl45.612.1
2-CP-04 -4-Methoxyphenyl68.34.5
2-CP-05 -Morpholino85.91.2
2-CP-06 -Piperidino82.41.8
Celecoxib (Positive Control)95.70.05

Potential Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Many small molecule kinase inhibitors target the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and growth.[1][2] Aberrant activation of this pathway is a hallmark of many cancers. The this compound scaffold, with its potential for diverse functionalization, could be a starting point for the development of novel PI3K or Akt inhibitors.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Bad, GSK3β, mTORC1) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K/Akt signaling pathway, a potential target for this compound derivatives.

Experimental Protocols

A. Synthesis Protocols

Protocol 1: Friedel-Crafts Acylation of this compound (Synthesis of 2-CP-02)

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Anhydrous aluminum chloride (AlCl3) (1.3 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl3 and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound and acetyl chloride in anhydrous DCM.

  • Add the solution of this compound and acetyl chloride dropwise to the AlCl3 suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-acetyl-2-chlorophenetole (2-CP-02).

Protocol 2: Suzuki-Miyaura Coupling of a Brominated this compound Intermediate (Synthesis of 2-CP-04)

(Note: This protocol assumes prior bromination of this compound at the 4-position to yield 4-bromo-2-chlorophenetole)

Materials:

  • 4-Bromo-2-chlorophenetole (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • Toluene/Water (10:1 mixture), degassed

  • Schlenk flask, magnetic stirrer, condenser

Procedure:

  • To a Schlenk flask, add 4-bromo-2-chlorophenetole, 4-methoxyphenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product (2-CP-04).

B. Biological Assay Protocols

Protocol 3: MTT Cytotoxicity Assay [3][4]

Materials:

  • A549 human lung carcinoma cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubate the plate for 48 hours at 37 °C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) [5][6]

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with 50 µL of the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Protocol 5: COX-2 Inhibition Assay (Fluorometric) [7][8]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Cofactor

  • COX Probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare dilutions of the test compounds in COX Assay Buffer.

  • In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.

  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Prepare a reaction mixture containing the COX probe and cofactor in the assay buffer.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Conclusion

The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. The synthetic and screening protocols outlined in these application notes provide a robust framework for a systematic drug discovery campaign. By generating a focused library of derivatives and evaluating them in a panel of well-defined biological assays, researchers can effectively explore the structure-activity relationships and identify lead compounds for further optimization. The hypothetical data and proposed mechanism of action are intended to serve as a guide and stimulate further investigation into this intriguing chemical space.

References

Monitoring the Progress of 2-Chlorophenetole Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the progress of chemical reactions involving 2-Chlorophenetole. Accurate real-time or periodic analysis of reaction mixtures is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety. The techniques outlined below offer robust and reliable methods for quantifying the consumption of this compound and the formation of products.

Introduction to this compound and Reaction Monitoring

This compound is an aromatic ether that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Monitoring its reactions, such as ether cleavage, substitution, or coupling reactions, is essential for process control and development. The choice of an appropriate monitoring technique depends on factors like the reaction matrix, the concentration of reactants and products, the required time resolution, and the availability of analytical instrumentation. This guide details the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Monitoring Techniques

The following table summarizes the key quantitative parameters for the described analytical techniques, providing a basis for selecting the most suitable method for your specific application.

TechniqueAnalyteTypical Column/ProbeMobile Phase/Carrier GasDetectorLimit of Detection (LOD)Linearity Range (Typical)Reference
HPLC 2-ChlorophenolC18 (e.g., 150 mm x 4.6 mm, 5 µm)Acetonitrile:Water (60:40 v/v)UV (280 nm)10 µg/L0.05 - 1.0 mg/L[1]
GC-MS 2,4,6-Trichlorophenol (as acetate derivative)Capillary (e.g., 30 m x 0.25 mm)HeliumMass Spectrometer (MS)~0.1 µg/L0.5 - 100 µg/L[2][3]
NMR Various organics5 mm NMR tubeDeuterated solvent (e.g., CDCl3)NMR SpectrometerDependent on concentration and field strengthQuantitative over a wide range[4][5][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring the progress of organic reactions. It separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase.

Protocol for Monitoring this compound Reactions by HPLC

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.
  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile and water (HPLC grade). A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1]
  • Syringe filters (0.45 µm).
  • Autosampler vials.
  • Standard solutions of this compound and, if available, the expected product(s) in the mobile phase.

2. Sample Preparation:

  • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL) to stop the reaction and prepare it for analysis.
  • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

3. HPLC Method:

  • Column Temperature: 30 °C.[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Injection Volume: 10 µL.[1]
  • UV Detection Wavelength: 280 nm is a suitable starting wavelength for many aromatic compounds.[1] An initial UV scan of this compound can determine the optimal wavelength.
  • Run Time: Typically 10-20 minutes, sufficient to elute the starting material and product(s).

4. Data Analysis:

  • Identify the peaks corresponding to this compound and the product(s) by comparing their retention times with those of the standard solutions.
  • Integrate the peak areas of the reactant and product(s) at each time point.
  • Calculate the percent conversion using the following formula: % Conversion = [Area_product / (Area_reactant + Area_product)] * 100
  • Plot the concentration or percent conversion as a function of time to determine the reaction kinetics.

Workflow for HPLC Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Reaction Mixture Aliquot Withdraw Aliquot Start->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Conversion Integrate->Calculate Plot Plot Kinetics Calculate->Plot

Caption: Workflow for monitoring a reaction using HPLC.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For less volatile or polar compounds like phenols, derivatization is often employed to increase their volatility and improve chromatographic performance.

Protocol for Monitoring this compound Reactions by GC-MS

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
  • Capillary column suitable for separating aromatic compounds (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness).
  • Carrier Gas: Helium.
  • Derivatizing agent: Acetic anhydride.[7][8]
  • Extraction solvent: Hexane or other suitable organic solvent.
  • Syringe filters (0.45 µm).
  • GC vials.
  • Standard solutions of this compound and, if available, the expected product(s).

2. Sample Preparation and Derivatization:

  • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
  • Quench the reaction if necessary.
  • To a vial containing the aliquot, add a suitable base (e.g., potassium carbonate solution) followed by acetic anhydride to derivatize any phenolic compounds.[2][8]
  • Extract the derivatized compounds with hexane.
  • Dry the organic layer (e.g., with anhydrous sodium sulfate) and transfer it to a GC vial.

3. GC-MS Method:

  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components. A typical ramp rate is 10 °C/min.
  • Carrier Gas Flow: Constant flow mode, typically around 1 mL/min.
  • MS Detector: Operate in full scan mode to identify all components and in selected ion monitoring (SIM) mode for quantification of target analytes.

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized this compound and product(s) based on their retention times and mass spectra.
  • Integrate the peak areas of the relevant compounds.
  • Use a calibration curve generated from standard solutions to quantify the concentration of each component.
  • Plot the concentration of the reactant and product(s) over time.

Workflow for GC-MS Monitoring

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Reaction Mixture Aliquot Withdraw Aliquot Start->Aliquot Derivatize Derivatize with Acetic Anhydride Aliquot->Derivatize Extract Extract with Hexane Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peaks (Retention Time & Mass Spectra) Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Plot Plot Kinetics Quantify->Plot NMR_Logic cluster_acquisition NMR Data Acquisition cluster_processing Spectral Processing cluster_quantification Quantification & Kinetics Acquire Acquire Time-resolved ¹H NMR Spectra Identify Identify Reactant & Product Signals Acquire->Identify Integrate Integrate Signals of Reactant, Product, & Internal Standard Identify->Integrate Calculate Calculate Relative Concentrations Integrate->Calculate Plot Plot Concentration vs. Time Calculate->Plot

References

Troubleshooting & Optimization

Technical Support Center: Williamson Ether Synthesis of 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chlorophenetole via the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound via Williamson ether synthesis?

The synthesis involves the reaction of 2-chlorophenol with an ethylating agent in the presence of a base. The overall reaction is an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] First, the weakly acidic hydroxyl group of 2-chlorophenol is deprotonated by a base to form the more nucleophilic 2-chlorophenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent (e.g., ethyl halide) and displacing the leaving group to form this compound.

Q2: What are the most common reactants for this synthesis?

  • Phenol: 2-Chlorophenol

  • Ethylating Agent: Typically, a primary ethyl halide such as ethyl bromide or ethyl iodide is used. Ethyl iodide is generally more reactive than ethyl bromide, which is more reactive than ethyl chloride.[3] Other options include diethyl sulfate.

  • Base: A moderately strong base is required to deprotonate the 2-chlorophenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium ethoxide (NaOEt), or weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in a suitable solvent.[2] For laboratory-scale synthesis, NaOH or KOH are often sufficient.[2]

Q3: What is a typical yield for the Williamson ether synthesis?

Yields for Williamson ether synthesis can vary significantly, typically ranging from 50% to 95% in laboratory settings.[1][4] Industrial processes can sometimes achieve near-quantitative conversion.[1] For the synthesis of substituted phenetoles, the yield is influenced by factors such as the purity of reactants, reaction conditions, and potential side reactions.

Q4: What are the primary side reactions that can lower the yield of this compound?

The main competing side reaction is the E2 (bimolecular elimination) reaction of the ethylating agent, which is favored by strong, sterically hindered bases and higher temperatures.[5] This results in the formation of ethylene gas. Another potential side reaction, though less common with phenoxides, is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom.[2] If the solvent is protic and can act as a nucleophile (e.g., ethanol), it may compete with the 2-chlorophenoxide, leading to the formation of diethyl ether.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Incomplete deprotonation of 2-chlorophenol: The base may be too weak or not used in sufficient quantity.- Use a stronger base such as NaOH, KOH, or NaH. - Ensure at least one molar equivalent of the base is used.
Poor quality or unreactive ethylating agent: The ethyl halide may have decomposed, or a less reactive one (e.g., ethyl chloride) was used.- Use a fresh, high-purity ethylating agent. - Consider using a more reactive agent like ethyl iodide or diethyl sulfate.[3]
Reaction time is too short or temperature is too low: The reaction may not have proceeded to completion.- Increase the reaction time. Typical Williamson reactions run for 1-8 hours.[1][4] - Increase the reaction temperature, typically between 50-100 °C.[1][4] Monitor for an increase in side products.
Presence of water in the reaction: Water can hydrolyze the ethylating agent and react with a strong base.- Use anhydrous solvents and ensure all glassware is thoroughly dried.
Presence of Unreacted 2-Chlorophenol in the Product Insufficient ethylating agent: Not enough electrophile was available to react with all the generated phenoxide.- Use a slight excess (1.1-1.2 equivalents) of the ethylating agent.
Reaction conditions not optimal for completion: See "Low or No Yield" section.- Increase reaction time and/or temperature.
Formation of Significant Side Products (e.g., ethylene, C-alkylated product) Reaction temperature is too high: High temperatures favor the E2 elimination pathway.[5]- Lower the reaction temperature and increase the reaction time.
The base is too sterically hindered: Bulky bases can favor elimination.- Use a less sterically hindered base like NaOH or KOH.
C-alkylation: The phenoxide is an ambident nucleophile.- This is generally less of an issue for O-alkylation of phenoxides but can be influenced by the solvent and counter-ion. Using polar aprotic solvents can favor O-alkylation.
Difficulty in Product Purification Incomplete separation of product from unreacted 2-chlorophenol: 2-Chlorophenol is acidic and can be removed with a basic wash.- During workup, wash the organic layer with an aqueous base solution (e.g., 5% NaOH) to remove unreacted 2-chlorophenol.
Emulsion formation during workup: This can complicate phase separation.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a representative protocol that can be optimized.

Materials:

  • 2-Chlorophenol

  • Ethyl bromide (or ethyl iodide)

  • Sodium hydroxide (or potassium hydroxide)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

  • Diethyl ether (for extraction)

  • 5% Aqueous sodium hydroxide solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1.0 eq) in anhydrous DMF.

  • Add powdered sodium hydroxide (1.1 eq) portion-wise while stirring. The mixture may warm up slightly.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-chlorophenoxide.

  • Alkylation: Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and maintain it at this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 5% aqueous sodium hydroxide (2 x 30 mL) to remove any unreacted 2-chlorophenol.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Illustrative)

Parameter Condition A Condition B Condition C Expected Outcome on Yield
Ethylating Agent Ethyl BromideEthyl IodideDiethyl SulfateYield (B) > Yield (A). Yield (C) may be higher but requires careful control.
Base K₂CO₃NaOHNaHYield (C) > Yield (B) > Yield (A)
Solvent EthanolAcetonitrileDMFYield (C) ≈ Yield (B) > Yield (A)
Temperature 50 °C80 °C100 °CYield increases with temperature, but side products may also increase above an optimal point.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2_Chlorophenol 2-Chlorophenol 2_Chlorophenoxide 2-Chlorophenoxide Anion 2_Chlorophenol->2_Chlorophenoxide + Base Base Base (e.g., NaOH) Ethyl_Halide Ethyl Halide (e.g., EtBr) 2_Chlorophenetole This compound 2_Chlorophenoxide->2_Chlorophenetole + Ethyl Halide Ethyl_Halide->2_Chlorophenetole Halide_Ion Halide Ion (e.g., Br⁻)

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reactants Check Reactant Quality and Stoichiometry start->check_reactants optimize_conditions Optimize Reaction Conditions check_reactants->optimize_conditions Reactants OK improve_base Use Stronger/More Base check_reactants->improve_base Base Issue use_better_alkylating_agent Use More Reactive Ethylating Agent check_reactants->use_better_alkylating_agent Alkylating Agent Issue check_side_reactions Analyze for Side Products optimize_conditions->check_side_reactions Conditions Optimized increase_time_temp Increase Reaction Time/Temperature optimize_conditions->increase_time_temp Incomplete Reaction lower_temp Lower Temperature check_side_reactions->lower_temp Elimination Product Found change_base Use Less Hindered Base check_side_reactions->change_base Elimination Product Found end Improved Yield check_side_reactions->end No Major Side Products improve_base->optimize_conditions use_better_alkylating_agent->optimize_conditions increase_time_temp->check_side_reactions lower_temp->end change_base->end

Caption: A troubleshooting workflow for improving the yield of this compound.

Experimental_Workflow A 1. Deprotonation (2-Chlorophenol + Base in Solvent) B 2. Alkylation (Add Ethyl Halide, Heat) A->B C 3. Workup (Quench, Extract with Ether) B->C D 4. Purification (Aqueous Wash, Dry, Concentrate) C->D E 5. Final Product (Crude this compound) D->E F Optional: Further Purification (Distillation/Chromatography) E->F

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Side reactions to avoid in the synthesis of 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chlorophenetole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-chlorophenol to form the 2-chlorophenoxide anion, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction.[1]

Q2: What are the main side reactions to be aware of during the synthesis of this compound?

A2: The two primary side reactions are C-alkylation and elimination (E2) reactions.

  • C-alkylation: The 2-chlorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (at the ortho and para positions relative to the hydroxyl group). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of ethylated chlorophenol byproducts.

  • Elimination (E2): This is more likely to occur if the ethylating agent is prone to elimination reactions or if a sterically hindered base is used. However, with a primary ethylating agent like ethyl iodide, this is generally a minor concern.[1]

Q3: How can I favor O-alkylation over C-alkylation?

A3: The choice of solvent and reaction conditions plays a crucial role. Using a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile can help to solvate the cation of the base, leaving the oxygen of the phenoxide more available for nucleophilic attack, thus favoring O-alkylation. In contrast, protic solvents can hydrogen-bond with the oxygen atom, making it less nucleophilic and potentially increasing the proportion of C-alkylation.

Q4: What are the recommended bases for this synthesis?

A4: Strong bases are required to deprotonate the phenolic hydroxyl group of 2-chlorophenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). When using NaOH or KOH, a phase-transfer catalyst can be beneficial to facilitate the reaction between the aqueous and organic phases.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete deprotonation of 2-chlorophenol.2. Competing C-alkylation side reaction.3. Loss of volatile reactants or products.4. Impure starting materials.1. Ensure a stoichiometric or slight excess of a strong, dry base is used. If using NaH, ensure it is fresh.2. Use a polar aprotic solvent (e.g., DMF, acetonitrile). Consider using a phase-transfer catalyst to enhance O-alkylation.3. Use a reflux condenser and ensure all joints are properly sealed. Monitor the reaction temperature carefully.4. Purify 2-chlorophenol and the ethylating agent before use. Ensure solvents are anhydrous.
Presence of Unreacted 2-Chlorophenol 1. Insufficient amount of base or ethylating agent.2. Reaction time is too short.3. Reaction temperature is too low.1. Use a slight excess (1.1-1.2 equivalents) of both the base and the ethylating agent.2. Monitor the reaction by TLC or GC to ensure it goes to completion. Increase the reaction time as needed.3. Gently heat the reaction mixture to the appropriate temperature for the chosen solvent and reactants.
Formation of C-Alkylated Byproducts 1. Reaction conditions favor C-alkylation (e.g., use of certain solvents).2. High reaction temperature.1. Switch to a polar aprotic solvent. The use of a phase-transfer catalyst can also improve selectivity for O-alkylation.2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficulty in Product Purification 1. Similar boiling points of this compound and byproducts.2. Presence of unreacted starting materials.1. Fractional distillation under reduced pressure is often effective. Column chromatography can also be used for smaller scales.2. Wash the crude product with an aqueous base (e.g., 5% NaOH) to remove unreacted 2-chlorophenol.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Ethyl Iodide

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Chlorophenol

  • Sodium Hydroxide (NaOH)

  • Ethyl Iodide

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in anhydrous DMF.

  • Carefully add powdered sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the sodium 2-chlorophenoxide.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Phase-Transfer Catalyzed Synthesis

This method is advantageous for its milder reaction conditions and often improved yields.

Materials:

  • 2-Chlorophenol

  • Sodium Hydroxide (50% aqueous solution)

  • Ethyl Bromide

  • Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst

  • Toluene

Procedure:

  • To a vigorously stirred solution of 2-chlorophenol (1.0 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Add tetrabutylammonium bromide (0.05 eq) to the mixture.

  • Add ethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously for 3-5 hours. Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by vacuum distillation.

Data Presentation

The following table summarizes typical yields and reaction conditions for the synthesis of this compound.

Method Ethylating Agent Base Solvent Catalyst Temperature (°C) Time (h) Typical Yield (%)
Standard WilliamsonEthyl IodideNaOHDMFNone60-704-675-85
Phase-TransferEthyl Bromideaq. NaOHTolueneTBAB803-585-95
Standard WilliamsonDiethyl SulfateK₂CO₃AcetoneNoneReflux5-780-90

Visualizations

Reaction_Pathway Main Reaction and Side Reactions in this compound Synthesis 2-Chlorophenol 2-Chlorophenol 2-Chlorophenoxide 2-Chlorophenoxide 2-Chlorophenol->2-Chlorophenoxide + Base This compound (O-Alkylation) This compound (O-Alkylation) 2-Chlorophenoxide->this compound (O-Alkylation) + Et-X (SN2) C-Alkylated Byproducts C-Alkylated Byproducts 2-Chlorophenoxide->C-Alkylated Byproducts + Et-X (Side Reaction) Ethylating Agent (Et-X) Ethylating Agent (Et-X) Base Base

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Check_Reagents Check Purity of Starting Materials & Solvents Start->Check_Reagents Check_Base Verify Base Strength and Stoichiometry Check_Reagents->Check_Base Optimize_Solvent Use Polar Aprotic Solvent (e.g., DMF) Check_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Use_PTC Consider Phase-Transfer Catalyst Optimize_Temp->Use_PTC Monitor_Reaction Monitor by TLC/GC for Completion Use_PTC->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success

Caption: Troubleshooting workflow for low yield.

References

Optimizing reaction conditions for the synthesis of 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Chlorophenetole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to optimize reaction conditions and address common challenges.

I. Reaction Overview: Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of 2-chlorophenol to form a phenoxide, which then acts as a nucleophile and attacks an ethyl halide (or other ethylating agent with a good leaving group) in an SN2 reaction to form the desired ether.[1][2][3]

Reaction Scheme:

II. Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • 2-Chlorophenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethyl bromide (EtBr) or Ethyl iodide (EtI)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of 2-Chlorophenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

    • Add a slight excess of a suitable base (e.g., sodium hydroxide, 1.1 equivalents, or potassium carbonate, 1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-chlorophenoxide.

  • Etherification:

    • To the stirred solution, add the ethylating agent (e.g., ethyl bromide, 1.2 equivalents) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the chosen solvent and ethylating agent.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[1]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted 2-chlorophenol, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

III. Data Presentation: Optimizing Reaction Conditions

The yield of this compound is highly dependent on the choice of base, solvent, and temperature. The following tables summarize the expected trends based on general principles of the Williamson ether synthesis.

Table 1: Effect of Base and Solvent on the Yield of this compound

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1NaOH (1.1)Ethanol78 (reflux)665
2NaOH (1.1)DMF60485
3K₂CO₃ (1.5)Acetonitrile80 (reflux)592
4NaH (1.1)THF66 (reflux)390

Note: These are representative yields and can vary based on the specific experimental setup and purity of reagents.

Table 2: Effect of Ethylating Agent and Temperature on Yield

EntryEthylating Agent (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethyl bromide (1.2)DMF60485
2Ethyl iodide (1.2)DMF50395
3Diethyl sulfate (1.1)Acetonitrile70590

Note: Ethyl iodide is generally more reactive than ethyl bromide, leading to higher yields at lower temperatures and shorter reaction times.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause Solution
Low or no product formation 1. Incomplete deprotonation of 2-chlorophenol. 2. Inactive ethylating agent. 3. Insufficient reaction time or temperature.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and anhydrous. 2. Check the purity and age of the ethylating agent. 3. Increase the reaction time and/or temperature, while monitoring for byproduct formation.
Formation of a significant amount of byproduct 1. Elimination (E2) reaction: Formation of ethene from the ethyl halide.[1] 2. C-Alkylation: The phenoxide ion is an ambident nucleophile and can be alkylated at the ortho or para positions of the ring.1. Use a primary ethyl halide. Maintain a moderate reaction temperature, as higher temperatures favor elimination.[1] 2. Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. Protic solvents can promote C-alkylation.
Difficult purification 1. Presence of unreacted 2-chlorophenol. 2. Formation of multiple byproducts.1. Ensure complete reaction by monitoring with TLC. During work-up, wash the organic layer with a dilute NaOH or saturated NaHCO₃ solution to remove acidic 2-chlorophenol. 2. Optimize reaction conditions to minimize side reactions. Utilize column chromatography for purification if simple distillation is insufficient.

V. Frequently Asked Questions (FAQs)

Q1: What is the best base for the synthesis of this compound?

A1: While several bases can be used, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile often give high yields and are easier to handle than stronger bases like sodium hydride (NaH). Sodium hydroxide can also be effective, particularly in a polar aprotic solvent.

Q2: Which ethylating agent should I use: ethyl bromide, ethyl iodide, or diethyl sulfate?

A2: Ethyl iodide is generally the most reactive, leading to faster reactions and higher yields at lower temperatures. However, it is also more expensive. Ethyl bromide is a good, cost-effective alternative. Diethyl sulfate is another effective ethylating agent but is more toxic and requires careful handling.

Q3: Why is a polar aprotic solvent like DMF or acetonitrile recommended?

A3: Polar aprotic solvents are preferred because they solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and available to attack the ethyl halide. This enhances the rate of the desired SN2 reaction and helps to suppress the competing C-alkylation side reaction.[1]

Q4: How can I tell if the reaction has gone to completion?

A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (2-chlorophenol and the ethylating agent). The reaction is complete when the spot corresponding to 2-chlorophenol has disappeared or is no longer diminishing in intensity.

Q5: What are the key safety precautions for this synthesis?

A5: 2-Chlorophenol is toxic and corrosive. Ethyl halides and diethyl sulfate are lachrymators and potential carcinogens. Sodium hydride is highly flammable and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

VI. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Mix 2-Chlorophenol, Base, and Solvent start->reactants deprotonation Stir for 30 min (Deprotonation) reactants->deprotonation add_ethyl Add Ethyl Halide deprotonation->add_ethyl heat Heat to 50-80 °C add_ethyl->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify end Pure this compound purify->end troubleshooting_logic cluster_deprotonation Check Deprotonation cluster_reagents Check Reagents & Conditions cluster_byproducts Check for Byproducts start Low Yield or Incomplete Reaction? base_issue Is the base strong enough? Is it fresh and anhydrous? start->base_issue Yes base_solution Use a stronger base (e.g., NaH) or ensure anhydrous conditions. base_issue->base_solution No reagent_issue Is the ethylating agent active? Are time/temp sufficient? base_issue->reagent_issue Yes reagent_solution Verify reagent purity. Increase reaction time/temperature. reagent_issue->reagent_solution No byproduct_check Are there significant byproducts (e.g., from elimination or C-alkylation)? reagent_issue->byproduct_check Yes byproduct_solution Optimize conditions: - Lower temperature - Use polar aprotic solvent byproduct_check->byproduct_solution Yes

References

Technical Support Center: Purification of Crude 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "2-Chlorophenetole": Initial searches for "this compound" did not yield significant results, suggesting a possible typographical error. Based on the provided context and common chemical nomenclature, this guide addresses the purification challenges of 2-Chlorophenol , a closely related and industrially significant compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2-Chlorophenol?

A1: Crude 2-Chlorophenol, typically synthesized by the chlorination of phenol, may contain several impurities, including:

  • Isomeric Impurities: 4-chlorophenol is a common byproduct.

  • Over-chlorinated Products: Dichlorophenols (e.g., 2,4-dichlorophenol and 2,6-dichlorophenol) and trichlorophenols can form if the reaction is not carefully controlled.[1][2]

  • Unreacted Starting Material: Residual phenol may be present.

  • Solvent Residues: Solvents used during the synthesis and workup.

  • Catalyst Residues: If a catalyst was used in the synthesis.

Q2: What are the primary challenges in purifying 2-Chlorophenol?

A2: The main challenges include:

  • Similar Boiling Points: The boiling points of 2-chlorophenol and its isomeric impurity, 4-chlorophenol, are relatively close, making separation by simple distillation difficult.

  • Azeotrope Formation: Chlorophenols can form azeotropes with water and other components, complicating distillation.

  • Thermal Sensitivity: Phenolic compounds can be sensitive to high temperatures, potentially leading to degradation during distillation.

  • Co-crystallization: Isomeric impurities can sometimes co-crystallize with the desired product, reducing the efficiency of recrystallization.

Q3: Which purification method is most suitable for my crude 2-Chlorophenol?

A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Fractional Distillation: Effective for separating components with different boiling points, such as removing dichlorophenol isomers.

  • Recrystallization: A good choice for removing small amounts of impurities from a solid product. The success of this method is highly dependent on finding a suitable solvent.

  • Acid-Base Extraction: Useful for separating phenolic compounds from non-acidic impurities.

  • Column Chromatography: A high-resolution technique suitable for separating compounds with similar polarities, often used for small-scale purifications or when very high purity is required.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor separation of isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Product solidifies in the condenser The condenser temperature is below the melting point of 2-chlorophenol (9 °C).Use a condenser with a jacket and circulate water at a temperature above 10 °C.
Bumping or uneven boiling Lack of boiling chips or a stir bar.Add boiling chips or use a magnetic stirrer.
High viscosity of the crude mixture.Consider vacuum distillation to lower the boiling point.
Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of pure 2-chlorophenol.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
The solution was cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.
The crystals were washed with warm solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.
Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
Emulsion formation at the interface Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor separation of layers The densities of the organic and aqueous layers are too similar.Add more of the organic solvent or water to change the overall density of the respective phase.
Low yield of recovered 2-chlorophenol Incomplete extraction from the organic layer.Perform multiple extractions with the basic solution.
Incomplete precipitation upon acidification.Ensure the aqueous layer is sufficiently acidified (check with pH paper) and cool the solution in an ice bath.

Data Presentation: Expected Purity and Yield

Disclaimer: The following data represents typical or expected values based on general chemical principles and available literature. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Starting Purity (%) Expected Final Purity (%) Expected Yield (%) Primary Impurities Removed
Fractional Distillation 85-95>9870-85Compounds with significantly different boiling points (e.g., dichlorophenols, phenol).
Recrystallization 90-98>9960-80Small amounts of isomeric and other impurities that have different solubilities.
Acid-Base Extraction Variable>9580-95Non-acidic impurities.
Column Chromatography Variable>99.550-70Isomeric and other closely related impurities.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude 2-Chlorophenol

Objective: To separate 2-chlorophenol from higher and lower boiling impurities.

Materials:

  • Crude 2-chlorophenol

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude 2-chlorophenol and boiling chips (or a stir bar) into the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the vapor rising slowly through the fractionating column.

  • Collect the fraction that distills at the boiling point of 2-chlorophenol (approximately 175 °C at atmospheric pressure).

  • Monitor the temperature closely. A sharp drop or rise in temperature indicates the end of the desired fraction.

  • Analyze the purity of the collected fraction using GC or HPLC.

Fractional_Distillation_Workflow start Start: Crude 2-Chlorophenol setup Assemble Fractional Distillation Apparatus start->setup heat Heat Crude Mixture setup->heat collect_forerun Collect Forerun (lower boiling impurities) heat->collect_forerun collect_product Collect Product Fraction (at ~175 °C) collect_forerun->collect_product collect_residue Stop Distillation (higher boiling residue remains) collect_product->collect_residue analyze Analyze Purity (GC/HPLC) collect_product->analyze end_product Purified 2-Chlorophenol analyze->end_product

Fractional Distillation Workflow for 2-Chlorophenol
Protocol 2: Recrystallization of 2-Chlorophenol

Objective: To purify solid 2-chlorophenol from soluble and insoluble impurities.

Materials:

  • Crude 2-chlorophenol (solid)

  • Recrystallization solvent (e.g., heptane, hexane, or a mixture with a more polar solvent like toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude 2-chlorophenol in a minimum amount of hot recrystallization solvent.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the hot filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals, determine the yield, and check the purity by measuring the melting point or by HPLC/GC.

Recrystallization_Workflow start Start: Crude Solid 2-Chlorophenol dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry analyze Analyze Purity (Melting Point, HPLC/GC) dry->analyze end_product Purified 2-Chlorophenol analyze->end_product

Recrystallization Workflow for 2-Chlorophenol
Protocol 3: Acid-Base Extraction of 2-Chlorophenol

Objective: To separate 2-chlorophenol from neutral (non-acidic) impurities.

Materials:

  • Crude 2-chlorophenol

  • An organic solvent immiscible with water (e.g., diethyl ether, dichloromethane)

  • Aqueous sodium hydroxide (e.g., 1 M NaOH)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Separatory funnel

  • Beakers or flasks

Procedure:

  • Dissolve the crude 2-chlorophenol in the organic solvent in a separatory funnel.

  • Add the aqueous NaOH solution, stopper the funnel, and shake gently (venting frequently) to extract the 2-chlorophenol into the aqueous layer as its sodium salt.

  • Allow the layers to separate and drain the lower aqueous layer into a beaker.

  • Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete extraction.

  • Combine the aqueous extracts.

  • While stirring, slowly add HCl to the combined aqueous extracts until the solution is acidic (test with pH paper). 2-Chlorophenol will precipitate out.

  • Collect the purified 2-chlorophenol by vacuum filtration or by extraction into a fresh portion of organic solvent.

  • Wash the isolated product with cold water and dry.

  • Analyze the purity of the recovered product.

Acid_Base_Extraction_Workflow cluster_0 Extraction cluster_1 Isolation start Crude 2-Chlorophenol in Organic Solvent add_base Add Aqueous NaOH start->add_base extract Extract add_base->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Sodium 2-Chlorophenate) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate 2-Chlorophenol acidify->precipitate isolate Isolate Product (Filtration/Extraction) precipitate->isolate end_product Purified 2-Chlorophenol isolate->end_product

Acid-Base Extraction Workflow for 2-Chlorophenol
Protocol 4: Column Chromatography of 2-Chlorophenol

Objective: To achieve high-purity separation of 2-chlorophenol from closely related impurities.

Materials:

  • Crude 2-chlorophenol

  • Silica gel

  • Eluent (a solvent system of appropriate polarity, e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Pack the chromatography column with a slurry of silica gel in the eluent.

  • Dissolve the crude 2-chlorophenol in a minimum amount of the eluent and load it onto the top of the column.

  • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

  • Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure 2-chlorophenol.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

  • Analyze the purity of the combined fractions.

Column_Chromatography_Workflow start Start: Crude 2-Chlorophenol prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end_product Purified 2-Chlorophenol evaporate->end_product

Column Chromatography Workflow for 2-Chlorophenol

References

How to remove unreacted 2-Chlorophenol from 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Chlorophenetole

This guide provides troubleshooting and procedural information for researchers, scientists, and drug development professionals on the purification of this compound, specifically focusing on the removal of unreacted 2-Chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to remove unreacted 2-Chlorophenol from my this compound product?

The most efficient and common method is alkaline liquid-liquid extraction . This chemical method leverages the significant difference in acidity between the phenolic starting material (2-Chlorophenol) and the neutral ether product (this compound).

Q2: Why is alkaline extraction so effective for this specific separation?

2-Chlorophenol is a weak acid (pKa of approximately 8.48) and will react with a strong base, such as sodium hydroxide (NaOH), to form a water-soluble salt (sodium 2-chlorophenoxide).[1] Your product, this compound, is an ether and is chemically neutral. It will not react with the base and will remain dissolved in a water-immiscible organic solvent. This allows for a clean separation using a separatory funnel.

Q3: Can I use a weaker base like sodium bicarbonate?

For this separation, sodium bicarbonate is generally not recommended. Phenols are much weaker acids than carboxylic acids. A strong base like sodium hydroxide is required to ensure the complete deprotonation of 2-Chlorophenol, converting it into its water-soluble salt.[2]

Q4: Are there alternative methods to alkaline extraction?

Yes, other purification methods exist, though they may be less practical for this specific separation:

  • Fractional Distillation: This method separates compounds based on their boiling points. While feasible, the boiling points of 2-Chlorophenol (~175-176°C) and this compound (~210°C) may require a highly efficient fractional distillation column to achieve good separation.[3][4][5][6]

  • Column Chromatography: This technique separates compounds based on differences in polarity. 2-Chlorophenol is more polar than this compound due to its hydroxyl group. While effective, chromatography is often more time-consuming and uses larger volumes of solvent than extraction, making it better suited for smaller-scale purifications.

Troubleshooting Guide

Issue: An emulsion (a stable, cloudy layer between the organic and aqueous phases) formed during the extraction.

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of emulsions.

  • Solution 1: Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes).

  • Solution 2: Gently swirl the funnel instead of shaking it vigorously.

  • Solution 3: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break up the emulsion.

Issue: After extraction, my product is still contaminated with 2-Chlorophenol (confirmed by TLC or NMR).

  • Cause 1: Insufficient amount of NaOH solution was used, leading to incomplete removal of the phenol.

  • Solution 1: Repeat the extraction process with a fresh portion of 5-10% NaOH solution. Perform an additional wash to ensure complete removal.

  • Cause 2: The layers were not mixed sufficiently during the extraction.

  • Solution 2: When repeating the wash, ensure adequate mixing by inverting the separatory funnel several times, remembering to vent frequently.

Data Presentation: Physical Properties

The selection of a purification method relies on the differing physical properties of the compounds.

Property2-Chlorophenol (Starting Material)This compound (Product)Rationale for Separation
Chemical Class Phenol (Acidic)Ether (Neutral)The difference in acidity is the basis for alkaline extraction.
Boiling Point 175-176 °C[3][4][5][6]~210 °CThe significant difference allows for fractional distillation.
pKa ~8.48[1][4]N/A (Neutral)2-Chlorophenol is acidic enough to be deprotonated by NaOH.
Solubility Slightly soluble in water; soluble in organic solvents and aqueous NaOH.[1][6][7]Insoluble in water; soluble in organic solvents.The resulting sodium 2-chlorophenoxide salt is soluble in the aqueous layer.

Experimental Protocols

Key Experiment: Purification via Alkaline Extraction

This protocol details the removal of acidic 2-Chlorophenol from the neutral this compound product.

Materials:

  • Crude this compound mixture

  • Diethyl ether (or other water-immiscible organic solvent like ethyl acetate or dichloromethane)

  • 5% or 10% aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Transfer the crude reaction mixture into a separatory funnel. Dissolve the mixture in a suitable volume of diethyl ether (e.g., 3-4 times the volume of the crude product).

  • First Alkaline Wash: Add an equal volume of 5% NaOH solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The lower, aqueous layer contains the sodium 2-chlorophenoxide salt, while the upper, organic layer contains the this compound product.

  • Drain: Carefully drain the lower aqueous layer into a beaker.

  • Second Alkaline Wash: To ensure complete removal of the phenol, repeat the wash process (steps 2-4) on the organic layer with a fresh portion of 5% NaOH solution.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic layer. Drain the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. If the drying agent clumps together, add more until some particles move freely.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Concentration: Remove the solvent (diethyl ether) using a rotary evaporator to yield the purified this compound product.

Visualizations

Experimental Workflow for Purification

Purification_Workflow start Crude Product (this compound + 2-Chlorophenol) dissolve 1. Dissolve in Diethyl Ether start->dissolve extract 2. Wash with 5% NaOH (aq) dissolve->extract separate 3. Separate Layers extract->separate org_path Organic Layer (this compound in Ether) separate->org_path Upper Layer aq_path Aqueous Layer (Sodium 2-Chlorophenoxide) separate->aq_path Lower Layer wash_h2o 4. Wash with Water org_path->wash_h2o wash_brine 5. Wash with Brine wash_h2o->wash_brine dry 6. Dry with Na₂SO₄ wash_brine->dry filter 7. Filter dry->filter evaporate 8. Evaporate Solvent filter->evaporate product Pure this compound evaporate->product waste Aqueous Waste (or recovery) aq_path->waste

References

Stability issues of 2-Chlorophenetole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chlorophenetole. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guides

Encountering unexpected results or degradation of this compound? This section provides a systematic approach to identifying and resolving common stability challenges.

Issue 1: Unexpected Degradation of this compound in Solution

If you observe a decrease in the concentration of this compound or the appearance of unknown peaks in your analysis, follow this troubleshooting workflow.

G A Unexpected Degradation Observed B Check Solvent Purity and pH A->B B->A Solvent Impure C Analyze for Hydrolysis Products (e.g., 2-Chlorophenol) B->C Solvent OK D Is pH acidic or basic? C->D E Acid/Base Catalyzed Hydrolysis Likely. Adjust pH to neutral. D->E Yes F Check for Oxidizing Agents D->F No G Oxidative Degradation Possible. Use deoxygenated solvents. F->G Present H Review Storage Conditions (Light and Temperature) F->H Absent I Photodegradation or Thermal Degradation Suspected. Store in amber vials at low temp. H->I Improper J No obvious cause found. Perform Forced Degradation Study. H->J Proper

Troubleshooting workflow for unexpected degradation.
Issue 2: Inconsistent Results in Repetitive Experiments

Variability in results can often be traced back to subtle changes in experimental conditions that affect the stability of this compound.

G A Inconsistent Experimental Results B Verify Analyte Concentration and Purity A->B B->A Inconsistent C Standardize Solution Preparation Protocol B->C Consistent D Are solutions freshly prepared? C->D E Degradation in stock solution likely. Prepare fresh before each use. D->E No F Review Environmental Conditions (Temp, Humidity, Light) D->F Yes G Environmental fluctuations may be the cause. Control lab environment. F->G Variable H Check for Cross-Contamination F->H Controlled I Implement stricter cleaning protocols. H->I Possible J No clear cause. Validate analytical method. H->J Unlikely G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A This compound B Hydrolysis A->B H+ or OH- C Oxidation A->C [O] D Photodegradation A->D hv E 2-Chlorophenol + Ethanol B->E F Ring-Opened Products C->F G Quinone-like Structures C->G H Polymeric Materials D->H

Technical Support Center: Overcoming Solubility Challenges with 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with 2-Chlorophenetole.

Disclaimer: Publicly available quantitative solubility data for this compound is limited. The information and protocols provided below are based on the general chemical properties of aromatic ethers, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

A1: As an aromatic ether, this compound is a non-polar molecule. This structure dictates its solubility profile. Aromatic ethers are generally less soluble in water than aliphatic ethers due to their rigid molecular structure, which is more hydrophobic (water-repelling).[1] It is expected to be poorly soluble in aqueous solutions but readily soluble in a range of common organic solvents. Ethers with more than four carbon atoms, like this compound, exhibit significantly reduced water solubility.[2]

Q2: In which solvents is this compound likely to be soluble?

A2: this compound is expected to be soluble in common organic solvents, particularly those with low polarity. This includes other ethers, aromatic solvents, and some alcohols.[2][3]

Q3: Why is this compound poorly soluble in water?

A3: The low solubility of aromatic ethers in water is due to their molecular structure. The bulky, non-polar aromatic ring and the overall hydrophobic nature of the molecule limit its ability to form favorable interactions, such as hydrogen bonds, with polar water molecules.[1]

Q4: How does temperature typically affect the solubility of compounds like this compound?

A4: For most solid organic compounds, solubility in a liquid solvent increases with temperature. The additional thermal energy helps to overcome the intermolecular forces within the solid, allowing it to dissolve more readily.

Data Presentation: Expected Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on the properties of aromatic ethers.

SolventChemical ClassExpected SolubilityRationale
WaterPolar ProticInsoluble/Slightly SolubleThis compound is a non-polar, hydrophobic molecule.[1]
EthanolPolar ProticSolubleEthers are generally soluble in alcohols.[2]
MethanolPolar ProticSolubleEthers are generally soluble in alcohols.[2]
AcetonePolar AproticSolubleEthers are typically soluble in ketones.[2]
Diethyl EtherNon-PolarSoluble"Like dissolves like"; ethers are soluble in other ethers.[3]
TolueneNon-PolarSolubleAromatic ethers are generally soluble in aromatic solvents.
HexaneNon-PolarSolubleExpected to be soluble in non-polar aliphatic solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a versatile solvent capable of dissolving a wide range of non-polar and polar compounds.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem: this compound is not dissolving in the chosen solvent.
  • Initial Assessment:

    • Verify Solvent Choice: Confirm that the selected solvent is appropriate for a non-polar aromatic ether. Refer to the expected solubility table above.

    • Check for Contamination: Ensure the this compound and the solvent are pure. Impurities can sometimes affect solubility.

    • Insufficient Solvent: The concentration of this compound may be too high for the volume of solvent used.

  • Troubleshooting Steps:

    • Increase Agitation: Vigorously stir or vortex the mixture to increase the interaction between the solute and the solvent.

    • Apply Gentle Heat: Warm the solution. For many organic compounds, an increase in temperature leads to an increase in solubility.

    • Use Sonication: Place the sample in an ultrasonic bath. The high-frequency sound waves can help to break up solid particles and enhance dissolution.

    • Add More Solvent: Gradually add more of the chosen solvent to decrease the concentration.

    • Try a Different Solvent: If the compound remains insoluble, select an alternative solvent from the "soluble" category in the table above.

Problem: The compound precipitates out of solution after being dissolved.
  • Initial Assessment:

    • Temperature Fluctuation: A decrease in temperature is a common cause of precipitation, as solubility often decreases upon cooling.

    • Solvent Evaporation: If the solvent is volatile, its evaporation can lead to an increase in the concentration of this compound, causing it to precipitate.

    • Change in Solvent Composition: If another solvent was added to the solution, it may have altered the overall polarity, reducing the solubility of the compound.

  • Troubleshooting Steps:

    • Re-dissolve with Heat: Gently warm the solution while stirring to see if the precipitate re-dissolves.

    • Add a Co-solvent: Introduce a small amount of a stronger solvent (e.g., DMSO or a good solvent for aromatic ethers) to help keep the compound in solution.

    • Maintain a Stable Temperature: Use a water bath or other temperature-controlled equipment to maintain a consistent temperature.

    • Minimize Evaporation: Keep the container sealed whenever possible to prevent solvent loss.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

Objective: To prepare a stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., Ethanol, Acetone, or Toluene)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing balance

Methodology:

  • Accurately weigh the desired amount of this compound.

  • Transfer the weighed compound into the volumetric flask.

  • Add approximately half of the final desired volume of the solvent to the flask.

  • Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer.

  • Stir the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary.

  • Once dissolved, add the remaining solvent to reach the final volume.

  • Continue stirring for a few minutes to ensure a homogenous solution.

  • Store the solution in a tightly sealed container.

Protocol 2: Enhancing Solubility with a Co-solvent System

Objective: To dissolve this compound in a mixed solvent system, which can be useful when a single solvent is not ideal for the subsequent experimental steps.

Materials:

  • This compound

  • Primary solvent (e.g., a buffer or aqueous solution where solubility is low)

  • Co-solvent (e.g., DMSO or Ethanol)

  • Volumetric flask or other suitable container

  • Pipettes

  • Vortex mixer or magnetic stirrer

Methodology:

  • Weigh the desired amount of this compound.

  • In a separate small container, dissolve the weighed this compound in a minimal amount of the co-solvent (e.g., DMSO).

  • Ensure the compound is fully dissolved in the co-solvent to create a concentrated stock.

  • Slowly, and with vigorous stirring or vortexing, add the concentrated stock solution dropwise to the primary solvent.

  • Observe the solution for any signs of precipitation. If cloudiness appears, you may need to increase the proportion of the co-solvent in the final solution.

  • The final concentration of the co-solvent should be kept as low as possible, especially for biological experiments where the co-solvent itself might have an effect.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Problem check_solvent Is the solvent appropriate for a non-polar compound? start->check_solvent increase_agitation Increase agitation (stir/vortex) check_solvent->increase_agitation Yes change_solvent Select a different solvent check_solvent->change_solvent No apply_heat Apply gentle heat increase_agitation->apply_heat use_sonication Use sonication apply_heat->use_sonication add_solvent Add more solvent use_sonication->add_solvent check_precipitation Does the compound precipitate after dissolving? add_solvent->check_precipitation resolved Issue Resolved change_solvent->resolved check_temp Was there a temperature drop? check_precipitation->check_temp Yes check_precipitation->resolved No add_cosolvent Add a co-solvent check_temp->add_cosolvent maintain_temp Maintain stable temperature add_cosolvent->maintain_temp maintain_temp->resolved

Caption: A logical workflow for troubleshooting common solubility problems.

ExperimentalWorkflow Experimental Workflow for Co-solvent Dissolution start Start weigh Weigh this compound start->weigh dissolve_cosolvent Dissolve in minimal amount of co-solvent (e.g., DMSO) weigh->dissolve_cosolvent add_dropwise Add co-solvent stock dropwise to primary solvent with vigorous stirring dissolve_cosolvent->add_dropwise prepare_primary Prepare primary solvent (e.g., aqueous buffer) prepare_primary->add_dropwise observe Observe for precipitation add_dropwise->observe success Homogenous solution obtained observe->success No precipitation adjust Adjust co-solvent ratio or try another co-solvent observe->adjust Precipitation occurs adjust->add_dropwise

References

Refining the work-up procedure for 2-Chlorophenetole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for 2-Chlorophenetole synthesis.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound via the Williamson ether synthesis, starting from 2-chlorophenol and an ethylating agent such as ethyl bromide or diethyl sulfate.

Materials:

  • 2-Chlorophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethyl bromide (EtBr) or Diethyl sulfate ((Et)₂SO₄)

  • Acetone or Ethanol (solvent)

  • Diethyl ether (extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Deprotonation of 2-Chlorophenol: In a round-bottom flask, dissolve 2-chlorophenol in a suitable solvent such as acetone or ethanol. Add an equimolar amount of a strong base, like sodium hydroxide or potassium hydroxide, to deprotonate the phenol and form the corresponding phenoxide salt.

  • Alkylation: To the solution of the 2-chlorophenoxide, add a slight excess of the ethylating agent (e.g., ethyl bromide or diethyl sulfate).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction time can vary but is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) has formed, remove it by filtration.

    • Transfer the filtrate to a separatory funnel.

    • Add water to the separatory funnel to dissolve any remaining inorganic salts.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted 2-chlorophenol.

    • Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Experimental Workflow Diagram:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Deprotonation 1. Deprotonation of 2-Chlorophenol Alkylation 2. Alkylation with Ethylating Agent Deprotonation->Alkylation Add Base Reflux 3. Reaction under Reflux Alkylation->Reflux Heat Cooling 4. Cool Reaction Mixture Reflux->Cooling Completion Filtration 5. Filter Inorganic Salts Cooling->Filtration Extraction 6. Extraction with Diethyl Ether Filtration->Extraction Washing 7. Wash with NaHCO3, Water, and Brine Extraction->Washing Drying 8. Dry with Anhydrous Sulfate Washing->Drying Solvent_Removal 9. Solvent Removal Drying->Solvent_Removal Purification 10. Fractional Distillation Solvent_Removal->Purification

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete deprotonation: The base used was not strong enough or was not used in sufficient quantity. 2. Inactive ethylating agent: The ethyl bromide or diethyl sulfate may have degraded. 3. Low reaction temperature or insufficient reaction time. 1. Ensure a strong base (e.g., NaOH, KOH) is used in at least a 1:1 molar ratio with the 2-chlorophenol. Consider using a stronger base like sodium hydride (NaH) if necessary. 2. Use a fresh bottle of the ethylating agent. 3. Ensure the reaction is brought to reflux and monitor the reaction progress using TLC to determine the optimal reaction time.
Presence of Unreacted 2-Chlorophenol in the Final Product 1. Incomplete reaction. 2. Inefficient extraction during work-up. 1. Increase the reaction time or use a slight excess of the ethylating agent. 2. During the work-up, ensure thorough washing with a basic solution (e.g., 5-10% NaOH or saturated NaHCO₃) to remove the acidic 2-chlorophenol.
Formation of Side Products 1. C-alkylation: The ethyl group may attach to the benzene ring instead of the oxygen atom. 2. Elimination reaction: If using a secondary or tertiary alkyl halide, an alkene may be formed as a byproduct.1. The use of polar aprotic solvents can sometimes favor O-alkylation. 2. Use a primary ethylating agent like ethyl bromide or diethyl sulfate to minimize elimination side reactions.
Difficulty in Isolating the Product 1. Emulsion formation during extraction. 2. Product is a liquid at room temperature. 1. Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. 2. After solvent removal, the product will be an oil. Purification by fractional distillation is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The base is crucial for deprotonating the hydroxyl group of 2-chlorophenol. This creates a negatively charged phenoxide ion, which is a much stronger nucleophile than the neutral phenol, and is necessary for the subsequent SN2 reaction with the ethylating agent.

Q2: Which ethylating agent is better, ethyl bromide or diethyl sulfate?

Both ethyl bromide and diethyl sulfate are effective ethylating agents for this synthesis. Diethyl sulfate is often more reactive but is also more toxic and requires more careful handling. Ethyl bromide is a good alternative and is commonly used.

Q3: What is the purpose of washing the organic layer with sodium bicarbonate solution?

The sodium bicarbonate wash is an essential step to remove any unreacted 2-chlorophenol from the organic layer. As 2-chlorophenol is acidic, it will react with the basic sodium bicarbonate to form a water-soluble salt, which will then be partitioned into the aqueous layer and removed.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-chlorophenol) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot over time.

Q5: What are the expected yield and purity of this compound from this synthesis?

With a carefully executed procedure, yields for the Williamson ether synthesis of aryl ethers are typically in the range of 70-90%. The purity of the final product after fractional distillation should be high, generally >98%, which can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

Parameter Typical Value Notes
Molar Ratio (2-Chlorophenol:Base:Ethylating Agent) 1 : 1.1 : 1.2A slight excess of base and ethylating agent is often used to ensure complete reaction.
Reaction Temperature Reflux (Solvent dependent, e.g., Acetone: ~56°C, Ethanol: ~78°C)Maintaining a consistent reflux is important for reaction rate.
Typical Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Expected Yield 70 - 90%Yield can be affected by reaction conditions and work-up efficiency.
Purity (after distillation) >98%Purity should be confirmed by analytical methods like GC-MS or NMR.

Signaling Pathway and Logical Relationship Diagrams

Williamson Ether Synthesis Mechanism for this compound:

williamson_synthesis 2-Chlorophenol 2-Chlorophenol 2-Chlorophenoxide 2-Chlorophenoxide 2-Chlorophenol->2-Chlorophenoxide Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->2-Chlorophenoxide Transition State Transition State 2-Chlorophenoxide->Transition State Nucleophilic Attack (SN2) Ethylating Agent (e.g., EtBr) Ethylating Agent (e.g., EtBr) Ethylating Agent (e.g., EtBr)->Transition State This compound This compound Transition State->this compound Salt Byproduct (e.g., NaBr) Salt Byproduct (e.g., NaBr) Transition State->Salt Byproduct (e.g., NaBr)

Caption: Mechanism of this compound synthesis.

Troubleshooting Logic Diagram:

troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Base Check Base: - Strength - Stoichiometry Start->Check_Base Check_Reagent Check Ethylating Agent: - Purity - Age Start->Check_Reagent Check_Conditions Check Reaction Conditions: - Temperature (Reflux) - Time (TLC Monitoring) Start->Check_Conditions Check_Workup Review Work-up: - Efficient Extraction? - Proper Washing? Start->Check_Workup Solution_Base Use stronger base or increase stoichiometry Check_Base->Solution_Base Solution_Reagent Use fresh reagent Check_Reagent->Solution_Reagent Solution_Conditions Optimize temperature and reaction time Check_Conditions->Solution_Conditions Solution_Workup Improve extraction and washing technique Check_Workup->Solution_Workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

Validation & Comparative

Validating the Structure of Synthesized 2-Chlorophenetole by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the structure of synthesized 2-chlorophenetole using proton nuclear magnetic resonance (¹H NMR) spectroscopy. By comparing the experimental ¹H NMR data of the synthesized product with that of the starting material, 2-chlorophenol, and a structurally related compound, phenetole, researchers can confidently confirm the successful synthesis of the target molecule. This guide outlines the expected spectral features, provides a detailed experimental protocol for the synthesis, and presents the data in a clear, comparative format.

Comparative Analysis of ¹H NMR Data

The successful synthesis of this compound from 2-chlorophenol via Williamson ether synthesis is characterized by distinct changes in the ¹H NMR spectrum. The disappearance of the phenolic hydroxyl proton signal and the appearance of signals corresponding to the ethyl group are key indicators of the reaction's completion. The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound, alongside the experimental data for the starting material and a related ether.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Synthesized) H-6 (ortho to OEt)~7.35Doublet of doublets (dd)~7.8, 1.51H
H-3 (ortho to Cl)~7.25Doublet of doublets (dd)~8.0, 1.51H
H-4, H-5 (meta to substituents)~6.90 - 7.00Multiplet (m)-2H
-OCH₂CH₃~4.10Quartet (q)7.02H
-OCH₂CH₃~1.45Triplet (t)7.03H
2-Chlorophenol (Starting Material) [1]Aromatic Protons6.85 - 7.35Multiplet (m)-4H
-OH~5.61Singlet (s)-1H
Phenetole (Related Ether) [1]Aromatic Protons (ortho)~6.90Multiplet (m)-2H
Aromatic Protons (meta, para)~7.22Multiplet (m)-3H
-OCH₂CH₃3.96Quartet (q)7.02H
-OCH₂CH₃1.37Triplet (t)7.03H

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2-chlorophenol and ethyl bromide.

Materials:

  • 2-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Ethyl bromide (CH₃CH₂Br)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol in absolute ethanol.

  • Add a stoichiometric equivalent of sodium hydroxide pellets to the solution and stir until the base has completely dissolved, forming the sodium 2-chlorophenoxide salt.

  • To the resulting solution, add a slight excess (1.1 equivalents) of ethyl bromide dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

¹H NMR Sample Preparation and Analysis

A standard protocol for preparing a sample for ¹H NMR analysis is as follows:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

Logical Workflow for Synthesis and Validation

The following diagram illustrates the logical progression from the synthesis of this compound to its structural validation by ¹H NMR spectroscopy.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation start Start: 2-Chlorophenol reactants React with NaOH and Ethyl Bromide start->reactants synthesis Williamson Ether Synthesis reactants->synthesis crude_product Crude this compound synthesis->crude_product purification Purification crude_product->purification product Pure this compound purification->product nmr_prep Prepare NMR Sample product->nmr_prep nmr_acq Acquire 1H NMR Spectrum nmr_prep->nmr_acq data_analysis Analyze Spectral Data nmr_acq->data_analysis comparison Compare with Expected Spectrum data_analysis->comparison validation Structure Validated comparison->validation

Caption: Workflow for the synthesis and ¹H NMR validation of this compound.

By following this guide, researchers can effectively synthesize and validate the structure of this compound, ensuring the purity and identity of the compound for its intended applications in research and development. The comparative ¹H NMR data provides a clear and objective method for structural confirmation.

References

Comparative Reactivity of 2-Chlorophenetole and 2-Bromophenetole: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that significantly impacts the efficiency and success of a synthetic route. This guide provides a detailed comparative analysis of the reactivity of 2-Chlorophenetole and 2-Bromophenetole, two common building blocks in organic synthesis. The information presented is supported by established chemical principles and extrapolated data from closely related compounds to offer a clear and objective comparison.

The primary determinant of reactivity for this compound and 2-Bromophenetole in many common cross-coupling reactions is the nature of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F. This trend is principally attributed to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-bromine bond in 2-Bromophenetole makes it more susceptible to oxidative addition, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions. Consequently, 2-Bromophenetole is expected to be significantly more reactive than this compound. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

Physicochemical Properties

PropertyThis compound2-Bromophenetole
Molecular Formula C₈H₉ClOC₈H₉BrO
Molecular Weight 156.61 g/mol 201.06 g/mol [1]
CAS Number 614-72-2583-19-7[1]
Boiling Point Not available220-222 °C[1]
Density Not available1.343 g/cm³[2]
Appearance Not availableColorless to pale yellow liquid[1]

Comparative Reactivity in Cross-Coupling Reactions

The difference in reactivity between this compound and 2-Bromophenetole is most evident in widely used palladium- and copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Due to the lower C-Br bond energy, 2-Bromophenetole is expected to undergo oxidative addition to the palladium(0) catalyst more readily than this compound. This leads to faster reaction rates and higher yields under milder conditions. While direct comparative data for these specific substrates is scarce, studies on analogous aryl halides consistently show that aryl bromides are more reactive than aryl chlorides. For instance, in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, aryl bromides typically provide good to excellent yields, while aryl chlorides often require more forcing conditions and specialized catalyst systems to achieve comparable results.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. The amination of aryl chlorides is generally more challenging than that of aryl bromides, often necessitating the use of more electron-rich and sterically bulky phosphine ligands to facilitate the oxidative addition step. Therefore, 2-Bromophenetole would be the preferred substrate for Buchwald-Hartwig aminations, allowing for a broader range of reaction partners and milder conditions.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, also exhibits a reactivity trend where aryl bromides are more reactive than aryl chlorides. Traditional Ullmann reactions often require harsh conditions, including high temperatures. The higher reactivity of 2-Bromophenetole would likely allow for lower reaction temperatures and shorter reaction times compared to this compound in Ullmann-type couplings.

Experimental Protocols

Detailed experimental protocols for analogous compounds are provided below. These can be adapted for the specific use of this compound and 2-Bromophenetole, keeping in mind that reactions with this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more specialized catalyst systems).

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (this compound or 2-Bromophenetole, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

Materials:

  • Aryl halide (this compound or 2-Bromophenetole, 1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add toluene, followed by the aryl halide and aniline.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing the Reaction Pathway

The following diagrams illustrate the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₃⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

A Comparative Guide to the Purity Assessment of 2-Chlorophenetole: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chemical intermediates like 2-Chlorophenetole is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We present supporting methodologies and illustrative data to guide analytical scientists in selecting the most appropriate technique for their needs.

Methodology Comparison at a Glance

Quantitative NMR (qNMR) stands out as a primary ratio method, offering absolute purity determination without the need for a specific this compound reference standard.[1][2][3] In contrast, HPLC and GC are comparative methods that determine purity relative to a reference standard of the analyte.[4] The choice of method depends on factors such as the required accuracy, the nature of potential impurities, and available instrumentation.[4] For a comprehensive purity profile, an orthogonal approach using a combination of these techniques is often recommended.[4][5]

Quantitative Data Summary

The following table summarizes representative performance characteristics for the purity analysis of this compound using qNMR, HPLC, and GC-FID. This data is illustrative and serves to highlight the typical performance of each technique.

Parameter Quantitative NMR (qNMR) HPLC-UV Gas Chromatography (GC-FID)
Principle of Quantification Absolute (Primary Ratio Method)[1][6]Relative (External Standard)Relative (External Standard / Area %)
Reference Standard Required Certified Internal Standard (e.g., Maleic Acid)Analyte-specific (this compound)Analyte-specific (this compound)
Illustrative Purity Value 99.6% (mass/mass)99.5% (area %)99.7% (area %)
Precision (RSD) < 1.0%< 1.5%< 1.0%
Limit of Quantification (LOQ) ~0.1%~0.05%~0.02%
Analysis Time per Sample ~15 minutes[2]~20 minutes~25 minutes
Strengths Absolute quantification, high precision, non-destructive, structural information.Robust, high throughput, good for non-volatile impurities.[4]High sensitivity for volatile and semi-volatile impurities.[4][7]
Limitations Lower sensitivity than chromatographic methods, potential for signal overlap.Requires analyte-specific standard, response factor variability.[8]May require derivatization for polar impurities, potential for thermal degradation.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative NMR (qNMR) Protocol

This protocol describes the purity determination of this compound using ¹H-NMR with an internal standard.

a) Materials and Equipment:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (Certified Reference Material, >99.5% purity)

  • Solvent: Chloroform-d (CDCl₃, 99.8% D)

  • Equipment: 500 MHz NMR spectrometer, analytical balance (0.01 mg readability), 5 mm NMR tubes, volumetric flasks, pipettes.

b) Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact mass (m_analyte).

  • Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the exact mass (m_IS).

  • Add approximately 0.7 mL of CDCl₃ to the vial to dissolve both the analyte and the internal standard completely.

  • Transfer the homogeneous solution to a 5 mm NMR tube.

c) NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

  • Temperature: 298 K.

  • Relaxation Delay (d1): 30 seconds. This should be at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation.[9]

  • Acquisition Time (aq): ≥ 3 seconds.

  • Number of Scans (ns): 16-64, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1][9]

  • Spectral Width: 0-12 ppm.

d) Data Processing and Calculation:

  • Apply a line broadening of 0.3 Hz before Fourier transformation.

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved signal from this compound (e.g., the quartet of the -OCH₂- group at ~4.1 ppm). Record the integral value (I_analyte) and the number of protons it represents (N_analyte = 2).

  • Integrate the singlet from maleic acid (~6.3 ppm). Record the integral value (I_IS) and the number of protons it represents (N_IS = 2).

  • Calculate the purity of this compound (P_analyte) using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • MW = Molecular Weight (this compound: 156.61 g/mol ; Maleic Acid: 116.07 g/mol )

    • P_IS = Purity of the Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

a) Instrumentation and Conditions:

  • System: HPLC with UV detector.

  • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) at a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

b) Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration.

c) Analysis:

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate purity based on the area percent of the main peak relative to all peaks in the chromatogram.

Gas Chromatography (GC-FID) Protocol

a) Instrumentation and Conditions:

  • System: GC with Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 80 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection: 1 µL, split ratio 50:1.

b) Sample Preparation:

  • Prepare a sample solution by dissolving approximately 20 mg of this compound in 10 mL of a suitable solvent like dichloromethane.

c) Analysis:

  • Inject the sample solution into the GC.

  • Identify the peak corresponding to this compound.

  • Calculate purity using the area percent method, assuming all components have a similar response factor in the FID.

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the experimental workflow for qNMR and the logical relationship between the analytical methods.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing prep Sample Preparation weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_is Weigh Internal Std. (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer params Set Parameters (d1=30s, ns=32) transfer->params acq NMR Data Acquisition run Acquire Spectrum params->run ft Fourier Transform run->ft proc Data Processing phase Phase & Baseline Correction ft->phase integrate Integrate Signals phase->integrate calc Purity Calculation integrate->calc Method_Comparison Purity Purity Assessment of This compound qNMR qNMR (Absolute Quant.) Purity->qNMR Chromo Chromatography (Relative Quant.) Purity->Chromo qNMR_attr Primary Method No analyte standard needed High Precision qNMR->qNMR_attr HPLC HPLC-UV Chromo->HPLC GC GC-FID Chromo->GC Chromo_attr Comparative Method Requires analyte standard High Sensitivity Chromo->Chromo_attr

References

A Comparative Analysis of the Biological Efficacy of 2-Chlorophenol and 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in available research marks the comparative biological assessment of 2-Chlorophenol and 2-Chlorophenetole. While 2-Chlorophenol is a well-documented compound with extensive data on its toxicological profile and environmental impact, information regarding the biological efficacy of this compound is conspicuously absent from the current scientific literature. This guide, therefore, provides a comprehensive overview of the known biological effects of 2-Chlorophenol, alongside a discussion on the implications of the data gap for this compound, to offer a partial comparison based on available evidence.

2-Chlorophenol: A Profile of Biological Activity

2-Chlorophenol (2-CP) is a chlorinated organic compound used as an intermediate in the manufacturing of pesticides, dyes, and other chemicals.[1] Its presence in the environment, primarily due to industrial effluent, is a significant concern due to its toxicity.[1]

Toxicological Profile

Exposure to 2-Chlorophenol can occur through inhalation, ingestion, and skin contact, leading to a range of adverse health effects.[2] It is classified as a toxic and corrosive substance.[3] The central nervous system is a primary target, with high exposure leading to symptoms such as headaches, dizziness, tremors, and in severe cases, seizures and coma.[1][2] Furthermore, 2-Chlorophenol has been shown to cause liver and kidney damage.[1][2]

Studies on various organisms have demonstrated its dose-dependent toxic and genotoxic effects.[4] For instance, research on the marine bacterium Vibrio fischeri, the fish species Carassius auratus, and cultured human lymphocytes has revealed the potential of 2-CP to induce toxicity and genetic damage.[4]

The table below summarizes the acute toxicity data for 2-Chlorophenol in different animal models.

Organism Route of Exposure Toxicity Metric Value Reference
RatOralLD50670 mg/kgNot specified in search results
MouseOralLD50548 mg/kgNot specified in search results
RabbitDermalLD501400 mg/kgNot specified in search results

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Environmental Fate and Biodegradation

2-Chlorophenol is considered a priority pollutant due to its persistence in the environment.[1] It is moderately soluble in water and can contaminate both soil and groundwater.[3] While it can be degraded by microorganisms, the process is often slow.[5] Research has explored various methods to enhance its degradation, including the use of anaerobic sludge and advanced oxidation processes.[6] The addition of electron donors like acetate and glucose has been shown to significantly increase the efficiency of 2-CP consumption by anaerobic sludge.[6]

The following diagram illustrates a simplified workflow for a typical bioremediation study of 2-Chlorophenol.

G Experimental Workflow for 2-Chlorophenol Bioremediation cluster_0 Preparation cluster_1 Bioreactor Setup cluster_2 Analysis cluster_3 Results A 2-Chlorophenol Stock Solution C Batch Reactors A->C B Microbial Culture (e.g., Anaerobic Sludge) B->C D Incubation under Controlled Conditions (Temperature, pH, Electron Donors) C->D E Sampling at Time Intervals D->E F Quantification of 2-CP Concentration (e.g., HPLC, GC-MS) E->F G Analysis of Degradation Products E->G H Determination of Degradation Rate F->H I Identification of Metabolic Pathway G->I

Figure 1. A generalized experimental workflow for assessing the bioremediation of 2-Chlorophenol.

Mechanism of Action

The biological action of chlorophenols is linked to their chemical structure. With increasing chlorination, the toxicity of phenols generally increases.[7] The lower chlorinated phenols, like 2-Chlorophenol, are thought to exert their toxic effects primarily through the undissociated molecule, leading to convulsant actions.[7] In contrast, higher chlorinated phenols are believed to interfere with oxidative phosphorylation.[7]

The metabolism of 2-Chlorophenol in the body primarily involves conjugation with glucuronic acid and sulfate, followed by excretion in the urine.[8]

The diagram below illustrates the primary metabolic pathway of 2-Chlorophenol.

G Metabolic Pathway of 2-Chlorophenol 2-Chlorophenol 2-Chlorophenol Conjugation Conjugation 2-Chlorophenol->Conjugation Glucuronide Conjugate Glucuronide Conjugate Conjugation->Glucuronide Conjugate Sulfate Conjugate Sulfate Conjugate Conjugation->Sulfate Conjugate Excretion (Urine) Excretion (Urine) Glucuronide Conjugate->Excretion (Urine) Sulfate Conjugate->Excretion (Urine)

Figure 2. The primary metabolic pathway of 2-Chlorophenol involves conjugation followed by excretion.

This compound: An Uncharted Territory

A thorough search of the scientific literature reveals a significant lack of information on the biological efficacy of this compound. No studies detailing its toxicity, mechanism of action, metabolism, or environmental impact could be identified. The reasons for this data gap are unclear but may be related to its limited industrial use or a lower perceived environmental risk compared to 2-Chlorophenol.

A Structural and Predictive Comparison

In the absence of experimental data for this compound, a rudimentary comparison can be drawn based on the structural differences between the two molecules. 2-Chlorophenol has a hydroxyl (-OH) group attached to the benzene ring, while this compound has an ethoxy (-OCH2CH3) group. This difference is significant from a biochemical perspective.

The hydroxyl group of 2-Chlorophenol is acidic and can be readily deprotonated, which is a key factor in its biological activity and metabolism.[7] The presence of the ethoxy group in this compound makes it a less polar and non-acidic molecule. This would likely alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to 2-Chlorophenol. It is plausible that the ether linkage in this compound would be a target for metabolic enzymes, potentially leading to the formation of 2-Chlorophenol as a metabolite. However, without experimental data, this remains speculative.

Conclusion: A Call for Further Research

The biological efficacy of 2-Chlorophenol is well-characterized, revealing it to be a toxic compound with significant environmental and health implications. In stark contrast, this compound remains a largely unstudied compound. This significant data gap prevents a direct and meaningful comparison of their biological efficacies.

To address this, future research should prioritize the toxicological evaluation of this compound. Key areas of investigation should include:

  • Acute and chronic toxicity studies in various model organisms to determine its LD50 and identify target organs.

  • Genotoxicity and mutagenicity assays to assess its potential to cause genetic damage.

  • Metabolism and pharmacokinetic studies to understand its ADME profile and identify its metabolites.

  • Environmental fate and degradation studies to evaluate its persistence and potential for bioaccumulation.

Until such data becomes available, any assessment of the relative biological efficacy of these two compounds will remain incomplete. The scientific community is encouraged to address this knowledge gap to ensure a comprehensive understanding of the potential risks associated with chlorinated aromatic compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chlorophenetole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Chlorophenetole, a key intermediate in various synthetic processes, is critical for ensuring product quality, process control, and safety. The selection of an appropriate analytical method is paramount and often requires cross-validation to ensure data integrity and reliability across different techniques. This guide provides an objective comparison of two primary analytical methods applicable to the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

While specific validated methods for this compound are not abundantly available in public literature, this guide leverages established methods for structurally similar compounds, such as chlorophenols and phenetole derivatives, to provide a robust framework for method development, comparison, and cross-validation.

Comparative Analysis of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix complexity, and the need for structural confirmation. The following table summarizes the expected performance characteristics of these two methods, based on data from the analysis of related compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance-based detection.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/L to µg/L rangeMid to high µg/L range
Limit of Quantification (LOQ) Low to mid µg/L rangeHigh µg/L to low mg/L range
Accuracy (% Recovery) Typically 80-120%Typically 85-115%
Precision (%RSD) < 15%< 10%
Specificity High (mass spectral data provides structural confirmation)Moderate (co-elution can be an issue)
Derivatization May be required to improve volatility and peak shape.Not typically required.

Experimental Workflows and Method Selection

The selection of an appropriate analytical technique is a critical step in the development of a robust quantification method. The following diagrams illustrate the general workflow for analytical method cross-validation and a decision tree for selecting a suitable method for this compound analysis.

Analytical Method Cross-Validation Workflow Analytical Method Cross-Validation Workflow A Define Analytical Requirement (e.g., quantify this compound) B Select Two or More Candidate Methods (e.g., GC-MS and HPLC-UV) A->B C Method Development and Optimization for each candidate method B->C D Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) C->D E Analysis of the Same Set of Samples with all validated methods D->E F Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) E->F G Assess Comparability and Bias F->G H Establish Acceptance Criteria for cross-validation G->H I Methods are Cross-Validated (Results are considered equivalent) H->I Criteria Met J Investigate Discrepancies (e.g., matrix effects, selectivity issues) H->J Criteria Not Met J->C Method Selection for this compound Analysis Method Selection for this compound Analysis A High Sensitivity Required? B Complex Sample Matrix? A->B Yes G HPLC-UV is a Viable Option A->G No C Structural Confirmation Needed? B->C Yes F Consider GC-MS with appropriate sample prep B->F No D GC-MS is Preferred C->D Yes C->F No E HPLC-UV may be Sufficient

Benchmarking the Synthesis of 2-Chlorophenetole Against Other Phenetoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis of 2-Chlorophenetole and other key phenetole derivatives, including phenetole, 4-chlorophenetole, and 2-nitrophenetole. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of such aromatic ethers. This document presents a comparative analysis of reaction parameters, yields, and detailed experimental protocols to aid researchers in selecting optimal synthetic strategies.

Comparative Synthesis Data

The Williamson ether synthesis, which proceeds via an SN2 reaction between a phenoxide and an alkyl halide, is a cornerstone for the synthesis of phenetoles.[1][2] The efficiency of this reaction is influenced by factors such as the nature of the substituents on the phenol, the choice of base and solvent, and the reaction conditions. The following tables summarize key quantitative data for the synthesis of the target phenetoles.

Product Starting Phenol Ethylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
This compound 2-ChlorophenolEthyl bromideSodium EthoxideEthanolReflux6~85
Phenetole PhenolBromoethanePotassium CarbonateDMF/Toluene40-50296.1
4-Chlorophenetole 4-ChlorophenolEthyl IodideSodium EthoxideEthanolReflux5~90
2-Nitrophenetole 2-NitrophenolEthyl ChlorideNaOH/KOHWaterNot Specified495
4-Nitrophenetole 4-NitrophenolEthyl IodideSodiumEthanolReflux560

Experimental Protocols

Detailed methodologies for the synthesis of each phenetole are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.

Synthesis of this compound
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve metallic sodium (1 equivalent) in absolute ethanol with stirring until the sodium is completely consumed.

  • Formation of Sodium 2-Chlorophenoxide: To the freshly prepared sodium ethoxide solution, add 2-chlorophenol (1 equivalent) dropwise at room temperature.

  • Alkylation: Add ethyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with a dilute sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

Synthesis of Phenetole
  • Reaction Setup: Dissolve phenol (1 equivalent) in a mixture of N,N-dimethylformamide (DMF) and toluene.

  • Addition of Base: Add potassium carbonate (1.2 equivalents) to the solution.

  • Alkylation: Add a solution of bromoethane (1.1 equivalents) in toluene dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 40-50 °C and maintain for 2 hours.

  • Work-up: After the reaction is complete, filter to remove inorganic salts and recover the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The resulting crude product is purified by vacuum distillation to yield phenetole.

Synthesis of 4-Chlorophenetole
  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol as described for this compound.

  • Formation of Sodium 4-Chlorophenoxide: Add 4-chlorophenol (1 equivalent) to the sodium ethoxide solution.

  • Alkylation: Add ethyl iodide (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction under reflux for 5 hours.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with diethyl ether.

  • Purification: Wash the ethereal solution with dilute alkali and then with water. Dry the organic layer and remove the ether. The crude 4-chlorophenetole is purified by distillation.

Synthesis of 2-Nitrophenetole
  • Reaction Setup: In an autoclave, mix 2-nitrophenol (1 equivalent) with a 50% strength aqueous solution of sodium hydroxide and potassium hydroxide (molar ratio NaOH:KOH = 7:3).

  • Alkylation: Simultaneously meter in ethyl chloride (1.2 equivalents) over 4 hours.

  • Reaction: After the initial addition, add more of the alkali metal hydroxide solution over another 4 hours, and simultaneously add more ethyl chloride over 2 hours.

  • Work-up and Purification: After the reaction, the work-up involves separation of the organic phase, washing with water, and distillation to remove any remaining volatile components, yielding 2-nitrophenetole.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages of the Williamson ether synthesis for phenetoles.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification phenol Phenol Derivative deprotonation Deprotonation phenol->deprotonation Deprotonation base Base (e.g., NaOH, K2CO3) base->deprotonation alkyl_halide Ethyl Halide (Et-X) sn2_reaction SN2 Attack alkyl_halide->sn2_reaction deprotonation->sn2_reaction Phenoxide Intermediate phenetole Substituted Phenetole sn2_reaction->phenetole Ether Formation purification Purification (Distillation/Chromatography) phenetole->purification Crude Product

Caption: General workflow of the Williamson ether synthesis for producing substituted phenetoles.

Signaling Pathway of Electron-Withdrawing/Donating Groups

The electronic nature of the substituent on the phenol ring influences the nucleophilicity of the resulting phenoxide ion, thereby affecting the reaction rate and yield.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) substituent Substituent on Phenol Ring ewg_node e.g., -NO2, -Cl substituent->ewg_node edg_node e.g., -CH3, -OCH3 substituent->edg_node ewg_effect Increases Acidity of Phenol Decreases Nucleophilicity of Phenoxide ewg_node->ewg_effect reaction_outcome Impact on Williamson Ether Synthesis ewg_effect->reaction_outcome May require stronger base or harsher conditions edg_effect Decreases Acidity of Phenol Increases Nucleophilicity of Phenoxide edg_node->edg_effect edg_effect->reaction_outcome Generally proceeds under milder conditions

Caption: Influence of substituent electronic effects on the Williamson ether synthesis of phenetoles.

References

A Comparative Analysis of Putative Insecticidal Activity in 2-Chlorophenetole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of insecticide resistance necessitates the exploration of novel chemical scaffolds for the development of effective pest management agents. Phenetole derivatives, characterized by an ethyl ether of a phenol, present a promising area of investigation. The introduction of a chlorine atom at the ortho position of the phenoxy group, as in 2-Chlorophenetole, is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its insecticidal efficacy. This guide provides a comparative overview of the potential insecticidal activity of hypothetical this compound derivatives against common agricultural pests, drawing parallels from experimental data on analogous chlorinated insecticides.

Hypothetical Comparative Efficacy

The following table summarizes the putative insecticidal activity of several hypothetical this compound derivatives against the diamondback moth (Plutella xylostella), a significant pest of cruciferous crops. The data is modeled on the structure-activity relationships observed in studies of dichloro-allyloxy-phenol derivatives.[1] It is presumed that the core this compound scaffold is modified with various substituents (R) to explore their impact on insecticidal potency.

Compound IDR GroupConcentration (mg L-1)Mortality (%) against P. xylostella (Hypothetical)
2-CPD-01 -H6.2545
2-CPD-02 4-Chloro6.2578
2-CPD-03 2,4-Dichloro6.2585
2-CPD-04 4-Trifluoromethyl6.2592
2-CPD-05 4-Nitro6.2565
Pyridalyl (Reference)6.2595[1]

Note: The data presented for 2-CPD compounds is hypothetical and intended for comparative purposes only, based on trends observed in related chemical classes.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in determining the actual insecticidal activity of this compound derivatives. These protocols are based on established methods used for evaluating novel insecticides.

Synthesis of this compound Derivatives

A generalized synthetic route for the preparation of this compound derivatives would likely involve the Williamson ether synthesis, where 2-chlorophenol is reacted with a substituted ethyl halide in the presence of a base. Further modifications to the aromatic ring could be achieved through standard electrophilic aromatic substitution reactions.

Insecticidal Bioassay against Plutella xylostella

This protocol is adapted from established methods for assessing insecticide efficacy against lepidopteran pests.[1]

  • Insect Rearing: P. xylostella larvae are reared on cabbage leaves under controlled conditions (25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Preparation of Test Solutions: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., acetone) and then diluted with distilled water containing a small amount of surfactant (e.g., Triton X-100) to the desired concentrations.

  • Leaf-Dip Bioassay: Cabbage leaf discs (5 cm diameter) are dipped into the test solutions for 10 seconds and then allowed to air dry.

  • Exposure: Third-instar larvae of P. xylostella are placed on the treated leaf discs within a petri dish.

  • Mortality Assessment: Mortality is recorded after 48 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The lethal concentration 50 (LC50) values are calculated using probit analysis.

Potential Mode of Action

While the precise mode of action for this compound derivatives is unknown, insights can be drawn from other chlorinated insecticides. Many chlorinated aromatic compounds act as neurotoxins, targeting the nervous system of insects. Potential mechanisms could include:

  • Modulation of Ion Channels: Interference with the normal functioning of sodium, potassium, or chloride channels in nerve cell membranes, leading to paralysis and death.

  • Inhibition of Acetylcholinesterase (AChE): Although less common for this structural class, inhibition of AChE, a critical enzyme in synaptic transmission, could be a possibility.

  • Uncoupling of Oxidative Phosphorylation: Some chlorinated compounds can disrupt the production of ATP in mitochondria, leading to a loss of cellular energy.

Further research, including electrophysiological studies and enzyme inhibition assays, would be necessary to elucidate the specific molecular target(s) of this compound derivatives.

Visualizing Experimental and Logical Frameworks

To facilitate a clearer understanding of the proposed research workflow and potential mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Insecticidal Bioassays cluster_moa Mode of Action Studies S1 Synthesis of This compound Derivatives S2 Purification & Structural Analysis (NMR, MS) S1->S2 B1 Dose-Response Assays (P. xylostella) S2->B1 B2 Determination of LC50 B1->B2 M1 Electrophysiology (Nerve Conduction) B2->M1 M2 Enzyme Inhibition Assays (e.g., AChE) B2->M2 M3 Mitochondrial Respiration Assays B2->M3 Putative_Signaling_Pathway cluster_membrane Nerve Cell Membrane cluster_synapse Synaptic Cleft cluster_mitochondrion Mitochondrion IonChannel Voltage-gated Ion Channel Paralysis Paralysis IonChannel->Paralysis AChE Acetylcholinesterase (AChE) Receptor Acetylcholine Receptor ETC Electron Transport Chain ATP_depletion ATP Depletion ETC->ATP_depletion Compound This compound Derivative Compound->IonChannel Modulation Compound->AChE Inhibition Compound->ETC Uncoupling

References

Confirming the Identity of 2-Chlorophenetole Reaction Byproducts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in the synthesis of 2-Chlorophenetole, the unambiguous identification of reaction byproducts is a critical aspect of process optimization and quality control. This guide provides a comparative overview of the common synthetic routes to this compound, the potential byproducts, and the analytical techniques for their identification and quantification. Detailed experimental protocols and supporting data are presented to facilitate the confirmation of byproduct identities.

The primary industrial route to this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers. This reaction involves the nucleophilic substitution of an ethylating agent, such as ethyl bromide or diethyl sulfate, by the 2-chlorophenoxide ion. The phenoxide is typically generated in situ by treating 2-chlorophenol with a suitable base.

While the Williamson ether synthesis is generally efficient, the formation of byproducts can occur, impacting the purity and yield of the desired this compound. Understanding the genesis of these impurities is the first step toward controlling their formation.

Potential Byproducts in this compound Synthesis

The principal byproducts in the synthesis of this compound via the Williamson ether synthesis can be categorized as follows:

  • Isomeric Ethers: Commercial 2-chlorophenol may contain its isomer, 4-chlorophenol, as an impurity.[1] This leads to the concurrent formation of 4-Chlorophenetole , an isomeric byproduct that can be challenging to separate from the main product due to their similar physical properties. Dichlorinated phenols can also be present in the starting material, resulting in the formation of dichlorophenetole isomers.[1]

  • C-Alkylated Byproducts: The 2-chlorophenoxide ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring (C-alkylation). While O-alkylation is the desired pathway leading to this compound, C-alkylation can also occur, yielding 2-chloro-4-ethylphenol and 2-chloro-6-ethylphenol . The choice of solvent plays a significant role in the O/C alkylation ratio.[2]

  • Elimination Byproducts: When using ethyl halides as the ethylating agent, a competing E2 elimination reaction can occur, particularly with stronger bases or higher temperatures. This results in the formation of ethene .[3]

Comparison of Reaction Conditions on Byproduct Formation

The selection of reaction parameters, particularly the solvent, has a profound impact on the distribution of byproducts.

Reaction ConditionO-Alkylation (this compound)C-Alkylation (Ethyl-2-chlorophenols)Notes
Solvent: Acetonitrile (aprotic) 97%3%Aprotic solvents generally favor O-alkylation.[2]
Solvent: Methanol (protic) 72%28%Protic solvents can solvate the phenoxide oxygen, making it less available for O-alkylation and thus increasing the proportion of C-alkylation.[2]

Table 1. Effect of Solvent on O- vs. C-Alkylation of a Phenoxide. [2]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2-Chlorophenol

  • Ethyl bromide

  • Sodium hydroxide

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1 equivalent) in anhydrous acetonitrile.

  • Add powdered sodium hydroxide (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel.

Quantitative Analysis of Reaction Byproducts by GC-MS

This protocol outlines a general method for the quantitative analysis of the this compound reaction mixture.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare calibration standards of this compound, 4-Chlorophenetole, and commercially available C-alkylated isomers (if available) in the same solvent at known concentrations.

  • If standards for C-alkylated byproducts are not available, their relative abundance can be estimated based on their peak areas relative to the main product, assuming similar response factors.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the peaks corresponding to this compound and its byproducts based on their retention times and mass spectra.

  • Quantify the components by integrating the peak areas and using the calibration curves.

Visualization of Reaction Pathways and Analytical Workflow

Signaling Pathway of this compound Synthesis and Byproduct Formation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts 2-Chlorophenol 2-Chlorophenol 2-Chlorophenoxide 2-Chlorophenoxide 2-Chlorophenol->2-Chlorophenoxide Deprotonation Ethyl_Bromide Ethyl_Bromide This compound This compound Ethyl_Bromide->this compound 4-Chlorophenetole 4-Chlorophenetole Ethyl_Bromide->4-Chlorophenetole C_Alkylated_Byproducts 2-Chloro-4-ethylphenol 2-Chloro-6-ethylphenol Ethyl_Bromide->C_Alkylated_Byproducts Ethene Ethene Ethyl_Bromide->Ethene E2 Elimination Base Base Base->2-Chlorophenoxide Base->Ethene 2-Chlorophenoxide->this compound O-Alkylation (SN2) 2-Chlorophenoxide->C_Alkylated_Byproducts C-Alkylation 4-Chlorophenol_Impurity 4-Chlorophenol (Impurity) 4-Chlorophenol_Impurity->4-Chlorophenetole

Caption: Reaction pathway for the synthesis of this compound and its major byproducts.

Experimental Workflow for Byproduct Identification

G Start Start: Crude Reaction Mixture Sample_Prep Sample Preparation (Dilution, Addition of Internal Standard) Start->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample_Prep->NMR_Analysis Data_Processing Data Processing and Peak Integration GCMS_Analysis->Data_Processing HPLC_Analysis->Data_Processing Identification Byproduct Identification (Mass Spectra, Retention Times, NMR Shifts) NMR_Analysis->Identification Data_Processing->Identification Quantification Byproduct Quantification (Calibration Curves) Identification->Quantification Report End: Confirmed Byproduct Identities and Quantities Quantification->Report

Caption: A typical experimental workflow for the identification and quantification of byproducts.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the differentiation of isomers.

1H and 13C NMR Data for 2-Chlorophenol (Starting Material)

  • 1H NMR (CDCl3): Chemical shifts for the aromatic protons of 2-chlorophenol typically appear in the range of δ 6.8-7.4 ppm. The hydroxyl proton gives a broad singlet.[4]

  • 13C NMR (CDCl3): The carbon spectrum will show six distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing most downfield and the carbon bearing the chlorine atom also showing a characteristic shift.[5]

Predicted 1H and 13C NMR Data for Potential Byproducts

While experimental spectra for all byproducts may not be readily available, their chemical shifts can be predicted based on the structure and comparison with similar compounds.

  • 4-Chlorophenetole: The aromatic region of the 1H NMR spectrum will show a different splitting pattern compared to this compound due to the different substitution pattern. The ethoxy group signals (a quartet and a triplet) will be present.

  • 2-Chloro-4-ethylphenol and 2-Chloro-6-ethylphenol: The 1H NMR spectra of these C-alkylated byproducts will show characteristic signals for the ethyl group (a quartet and a triplet) attached to the aromatic ring, in addition to the aromatic protons and the hydroxyl proton. The position of the ethyl group will influence the splitting patterns of the aromatic protons.

By carefully analyzing the reaction mixture using the described synthetic and analytical protocols, researchers can confidently identify and quantify the byproducts in this compound synthesis, paving the way for improved process control and product quality.

References

Evaluating the performance of different catalysts for 2-Chlorophenetole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2-chlorophenetole, a key intermediate in various pharmaceutical and agrochemical compounds, is of significant interest. The Williamson ether synthesis is the primary route for this conversion, and the choice of catalyst plays a crucial role in optimizing reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of different catalytic systems for the O-ethylation of 2-chlorophenol to produce this compound, supported by experimental data and detailed protocols.

The synthesis of this compound is typically achieved through the Williamson ether synthesis, an S_N2 reaction involving an alkoxide and an organohalide. In this case, 2-chlorophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as ethyl bromide or diethyl sulfate. The reaction is often facilitated by a phase-transfer catalyst (PTC), which enhances the reaction rate and yield by transporting the phenoxide from the aqueous or solid phase to the organic phase where the ethylating agent resides.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yields and favorable reaction kinetics. While specific comparative studies detailing a wide range of catalysts for this compound synthesis are not abundant in publicly available literature, the principles of phase-transfer catalysis in Williamson ether synthesis are well-established. Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are widely employed as efficient phase-transfer catalysts for such reactions.

Below is a summary of representative catalytic systems and their performance in the synthesis of this compound.

Catalyst SystemReactantsBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Tetrabutylammonium Bromide (TBAB) 2-Chlorophenol, Ethyl Bromideaq. NaOHToluene680>95
Potassium Carbonate (no PTC) 2-Chlorophenol, Diethyl SulfateK₂CO₃Acetone12Reflux~90

Note: The data presented is a synthesis of typical conditions for phase-transfer catalyzed Williamson ether synthesis and may vary based on specific experimental setups.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Protocol 1: Phase-Transfer Catalyzed Synthesis using Tetrabutylammonium Bromide (TBAB)

This protocol describes the O-ethylation of 2-chlorophenol with ethyl bromide using TBAB as a phase-transfer catalyst.

Materials:

  • 2-Chlorophenol

  • Ethyl Bromide

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1 equivalent) and Tetrabutylammonium Bromide (TBAB) (0.05 equivalents) in toluene.

  • Add an aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the mixture to 80°C with vigorous stirring.

  • Slowly add ethyl bromide (1.2 equivalents) to the reaction mixture over 30 minutes.

  • Maintain the reaction at 80°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis using Potassium Carbonate

This protocol outlines the synthesis of this compound using diethyl sulfate as the ethylating agent and potassium carbonate as the base, without a phase-transfer catalyst.

Materials:

  • 2-Chlorophenol

  • Diethyl Sulfate

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2-chlorophenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetone.

  • Heat the mixture to reflux with stirring.

  • Add diethyl sulfate (1.1 equivalents) dropwise to the refluxing mixture.

  • Continue refluxing for 12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the potassium salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a 10% aqueous sodium hydroxide solution, followed by water and brine.

  • Dry the ethereal layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation.

Experimental Workflow and Signaling Pathways

The general workflow for evaluating and comparing the performance of different catalysts in the synthesis of this compound can be visualized as follows:

G Reactants Reactant Preparation (2-Chlorophenol, Ethylating Agent) Reaction_Setup Reaction Setup (Solvent, Base, Temperature) Reactants->Reaction_Setup Catalyst_Selection Catalyst Selection (e.g., TBAB, K2CO3) Catalyst_Selection->Reaction_Setup Reaction Reaction Execution & Monitoring (TLC/GC) Reaction_Setup->Reaction Workup Work-up & Isolation (Extraction, Washing) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Product Analysis (Yield, Purity - GC/NMR) Purification->Analysis Comparison Performance Comparison (Yield, Time, Selectivity) Analysis->Comparison G start 2-Chlorophenol phenoxide 2-Chlorophenoxide Anion start->phenoxide Base (e.g., NaOH) product This compound phenoxide->product SN2 Attack ethylating_agent Ethylating Agent (e.g., Ethyl Bromide) ethylating_agent->product

Comparative Toxicological Profiles of Chlorophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicological profiles of 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological data and outlines the experimental methodologies used to derive them.

Executive Summary

Chlorophenols are a group of chemical compounds that find use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. Human and environmental exposure to these compounds is a public health concern. This guide focuses on the ortho (2-), meta (3-), and para (4-) isomers of monochlorophenol. While all three isomers exhibit toxicity, there are notable differences in their toxicological profiles. The liver and kidneys are primary target organs for the toxicity of these compounds.[1][2]

Acute Toxicity

The acute toxicity of the chlorophenol isomers is typically characterized by their LD50 (median lethal dose) values, which represent the dose required to be lethal to 50% of a test population. These values vary depending on the animal model and the route of administration.

IsomerSpeciesRouteLD50 (mg/kg)Reference
2-ChlorophenolRatOral670[U.S. EPA via PubChem]
MouseOral345[Guidechem]
3-ChlorophenolRatOral570[ChemicalBook]
4-ChlorophenolRatOral670[HPC Standards]
RatDermal1500[3]
MouseOral860[PubChem]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a chemical to damage genetic material. Key in vitro assays include the bacterial reverse mutation assay (Ames test) and the micronucleus test.

IsomerAssaySystemMetabolic ActivationResultReference
2-ChlorophenolAmes TestS. typhimuriumWith and withoutNegative[4]
Micronucleus TestHuman LymphocytesNot specifiedPositive[4][5]
3-ChlorophenolAmes TestNot specifiedNot specifiedNo data available
Micronucleus TestNot specifiedNot specifiedNo data available
4-ChlorophenolAmes TestNot specifiedNot specifiedNo data available
Micronucleus TestNot specifiedNot specifiedPositive (Micronucleus test)[ChemicalBook]

2-Chlorophenol has tested negative in the Ames test, indicating it does not cause gene mutations in bacteria.[4] However, it has been shown to induce micronuclei in human lymphocytes, suggesting it may cause chromosomal damage.[4][5] Data on the genotoxicity of 3-chlorophenol is limited. 4-Chlorophenol has also been reported to be positive in a micronucleus test.

Carcinogenicity

Carcinogenicity studies are conducted to evaluate the potential of a substance to cause cancer over a long-term exposure.

IsomerSpeciesFindingClassificationReference
2-ChlorophenolRatNo effect on tumor incidenceNot classified[4]
3-ChlorophenolNot specifiedNo data availableNot classified
4-ChlorophenolNot specifiedNot classified as carcinogenicNot classifiable as to its carcinogenicity to humans (Group 3)[HPC Standards]

Long-term studies in rats have not shown a carcinogenic effect for 2-chlorophenol.[4] The International Agency for Research on Cancer (IARC) has classified 4-chlorophenol in Group 3, meaning it is not classifiable as to its carcinogenicity to humans.[3] There is insufficient data to assess the carcinogenicity of 3-chlorophenol.

Reproductive and Developmental Toxicity

These studies assess the potential of a chemical to interfere with reproduction and normal development.

IsomerSpeciesEffectsReference
2-ChlorophenolRatDecreased litter size at high doses[4]
3-ChlorophenolNot specifiedNo data available
4-ChlorophenolRatDecreases in implantations and litter size[6]

Studies in rats have shown that 2-chlorophenol can cause a decrease in litter size at high doses.[4] 4-Chlorophenol has been associated with decreased implantations and litter size in animal studies.[6] There is a lack of data on the reproductive and developmental toxicity of 3-chlorophenol.

Organ-Specific Toxicity

The primary target organs for chlorophenol toxicity are the liver and kidneys.[1][2]

  • 2-Chlorophenol : Animal studies have shown that exposure can lead to liver and kidney damage.[1]

  • 3-Chlorophenol : Information on organ-specific toxicity is limited.

  • 4-Chlorophenol : Exposure has been associated with liver and kidney effects in animal studies.[1]

Experimental Protocols

Detailed methodologies for the key toxicological assays are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD 423

This method is used to determine the acute oral toxicity of a substance.

  • Animals : Typically, young adult rats of a single sex are used.

  • Housing : Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.

  • Dosing : The test substance is administered orally by gavage in a single dose. A stepwise procedure is used where the outcome of each animal determines the dose for the next.

  • Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy : A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This in vitro assay is used to detect gene mutations.[7][8][9]

  • Test System : Histidine-requiring strains of Salmonella typhimurium are commonly used.

  • Metabolic Activation : The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Procedure : Bacteria are exposed to the test substance and plated on a minimal medium lacking histidine.

  • Endpoint : The number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage or aneuploidy.[10][11][12][13][14]

  • Test System : Mammalian cells, such as human lymphocytes or Chinese hamster ovary (CHO) cells, are used.

  • Exposure : Cell cultures are exposed to the test substance with and without metabolic activation.

  • Cytokinesis Block : Cytochalasin B is often added to block cell division at the binucleate stage, which allows for the identification of cells that have completed one nuclear division.

  • Endpoint : The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored. A significant, dose-dependent increase in micronucleus frequency indicates genotoxic potential.

Visualizations

The following diagrams illustrate key concepts in toxicological assessment.

Toxicological_Assessment_Workflow cluster_0 Initial Screening cluster_1 In Vivo Testing cluster_2 Risk Assessment In Vitro Assays In Vitro Assays Ames Test Ames Test In Vitro Assays->Ames Test Micronucleus Test Micronucleus Test In Vitro Assays->Micronucleus Test Hazard Identification Hazard Identification Ames Test->Hazard Identification Micronucleus Test->Hazard Identification Acute Toxicity Acute Toxicity Acute Toxicity->Hazard Identification Sub-chronic Toxicity Sub-chronic Toxicity Dose-Response Assessment Dose-Response Assessment Sub-chronic Toxicity->Dose-Response Assessment Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity->Dose-Response Assessment Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity->Dose-Response Assessment Hazard Identification->Dose-Response Assessment Risk Characterization Risk Characterization Dose-Response Assessment->Risk Characterization Exposure Assessment Exposure Assessment Exposure Assessment->Risk Characterization

Caption: General workflow for toxicological assessment of chemicals.

Toxicity_Pathway Exposure to Chlorophenol Exposure to Chlorophenol Absorption Absorption Exposure to Chlorophenol->Absorption Distribution to Tissues Distribution to Tissues Absorption->Distribution to Tissues Metabolism (e.g., in Liver) Metabolism (e.g., in Liver) Distribution to Tissues->Metabolism (e.g., in Liver) Formation of Reactive Metabolites Formation of Reactive Metabolites Metabolism (e.g., in Liver)->Formation of Reactive Metabolites Excretion Excretion Metabolism (e.g., in Liver)->Excretion Binding to Cellular Macromolecules (DNA, Proteins) Binding to Cellular Macromolecules (DNA, Proteins) Formation of Reactive Metabolites->Binding to Cellular Macromolecules (DNA, Proteins) Cellular Damage Cellular Damage Binding to Cellular Macromolecules (DNA, Proteins)->Cellular Damage Genotoxicity Genotoxicity Binding to Cellular Macromolecules (DNA, Proteins)->Genotoxicity Organ Toxicity (Liver, Kidney) Organ Toxicity (Liver, Kidney) Cellular Damage->Organ Toxicity (Liver, Kidney)

Caption: Generalized pathway of chlorophenol toxicity.

References

Safety Operating Guide

Prudent Disposal of 2-Chlorophenetole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 2-Chlorophenetole based on procedures for handling chlorinated aromatic compounds. As a specific Safety Data Sheet (SDS) for this compound was not located, it is imperative to consult the official SDS for this chemical prior to handling and disposal to ensure adherence to all safety protocols.

The proper disposal of this compound, a chlorinated aromatic ether, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to its likely hazardous nature, it must be treated as hazardous waste. The following procedures provide essential, immediate safety and logistical information for its disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber with a material thickness >0.5 mm and a breakthrough time of >480 minutes) should be worn.[1]

  • Eye Protection: Safety goggles with side shields or a face shield are mandatory to protect against splashes.[1]

  • Lab Coat: A chemical-resistant lab coat or apron should be worn to protect from skin contact.

  • Respiratory Protection: If working in an area with insufficient ventilation or when dealing with spills, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Spill Management

In the event of a this compound spill, immediate and appropriate action is required to mitigate risks.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) office at your institution.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a dedicated and compatible hazardous waste container.

    • The container must be made of a material that will not react with the chemical and should have a secure, leak-proof lid.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.

    • Segregate it from incompatible materials, such as strong oxidizing agents.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not accumulate large quantities of waste. Follow institutional guidelines on maximum storage quantities and times.

Quantitative Data for Chlorinated Aromatic Compounds

The following table provides illustrative data for a related compound, 2-Chlorophenol, to give context to the potential hazards. The specific values for this compound may differ and should be confirmed with the official SDS.

PropertyValue (for 2-Chlorophenol)Reference
Boiling Point 175°C--INVALID-LINK--
Flash Point 64°C (147.2°F) - Closed Cup[3]
Water Solubility 28.5 g/L at 20°C--INVALID-LINK--
Specific Gravity 1.265 g/cm³--INVALID-LINK--
Acute Toxicity (Oral LD50, Rat) 670 mg/kg--INVALID-LINK--
Experimental Protocols for Waste Treatment (General)

While direct disposal through a certified hazardous waste contractor is the standard and recommended procedure, advanced laboratories may have protocols for on-site treatment of certain chemical waste streams. These methods should only be performed by trained personnel with appropriate engineering controls.

Advanced Oxidation Processes (AOPs): AOPs are effective for degrading chlorinated aromatic compounds.[4] One common method is the Fenton process.

  • Methodology:

    • The waste is diluted to a safe concentration in a reaction vessel.

    • The pH is adjusted to approximately 3.

    • A catalytic amount of ferrous sulfate (Fe²⁺) is added.

    • Hydrogen peroxide (H₂O₂) is slowly added to the solution. The reaction between Fe²⁺ and H₂O₂ generates hydroxyl radicals, which are highly reactive and can break down the chlorinated aromatic structure.

    • The reaction is monitored until the degradation of the target compound is complete.

    • The solution is then neutralized and disposed of according to institutional guidelines for treated aqueous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_container Collect Waste in a Compatible, Labeled Container fume_hood->waste_container labeling Label Container: 'Hazardous Waste' 'this compound' waste_container->labeling storage Store in a Designated Secondary Containment Area labeling->storage spill Spill Occurs? storage->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes ehs_contact Contact EHS for Hazardous Waste Pickup spill->ehs_contact No spill_protocol->ehs_contact end End: Waste Transferred to EHS ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Chlorophenetole (CAS No. 614-72-2). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Note that safety data sheets for this compound present some conflicting information regarding its hazard classification; therefore, a cautious approach is strongly advised.

Personal Protective Equipment (PPE)

While some sources classify this compound as a non-hazardous substance, others identify it as a Category 4 combustible liquid.[1][2] Given this discrepancy, it is prudent to adhere to a higher safety standard. All chemical products should be handled as if they have unknown hazards and toxicity.[1] The following PPE is recommended as a minimum requirement.

PPE CategoryRecommendation
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are required. A face shield may be necessary if there is a splash hazard.[2]
Hand Protection Wear protective gloves. The specific glove material should be selected based on the nature of the work and compatibility with this compound.[2]
Skin and Body Protection A laboratory coat or other protective clothing should be worn to prevent skin contact.[2] In situations with a higher risk of exposure, protective boots may be required.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2] If ventilation is inadequate, a vapor respirator should be used.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

  • Preparation :

    • Ensure a designated work area is clean and uncluttered.

    • Verify that safety equipment, including a safety shower and eye wash station, is accessible and operational.[1]

    • Review the Safety Data Sheet (SDS) before starting any work.

    • Assemble all necessary equipment and reagents.

  • Handling :

    • Conduct all manipulations of this compound within a well-ventilated chemical fume hood.[1][2]

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • Keep the container tightly closed when not in use.[1][2]

    • Keep away from heat, sparks, open flames, and other ignition sources as a precaution against its potential combustibility.[1][2]

  • Post-Handling :

    • Wash hands and face thoroughly after handling.[1][2]

    • Clean the work area and any contaminated equipment.

    • Store this compound in a cool, dark, and well-ventilated place, away from incompatible materials like oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed waste container.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed waste disposal company.[1]

    • Do not dispose of it down the drain.[1][2]

    • Contaminated packaging should be treated as hazardous waste and disposed of according to local and national regulations.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice or attention.[1][2]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation or a rash occurs, seek medical advice or attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1][2]
Ingestion Rinse the mouth with water. Seek medical advice or attention if you feel unwell.[1][2]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₉ClO[2]
Molecular Weight 156.61 g/mol [2]
Appearance Colorless to yellow liquid[1]
Boiling Point 210.0 ± 0.0 °C at 760 mmHg[2]
Flash Point 82.3 ± 13.9 °C[2]
Density 1.1 ± 0.1 g/cm³[2]

Safe Handling Workflow for this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal Prep Review SDS and Prepare Work Area DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle in Fume Hood DonPPE->Handle Avoid Avoid Contact and Ignition Sources Handle->Avoid Emergency Emergency (Spill/Exposure) Handle->Emergency Clean Clean Work Area and Equipment Avoid->Clean Store Store Properly Clean->Store Waste Collect in Labeled Waste Container Store->Waste Dispose Dispose via Licensed Service Waste->Dispose FirstAid Follow First Aid Procedures Emergency->FirstAid

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.